molecular formula C25H36Cl2N4O2 B1665886 AZ10606120 dihydrochloride

AZ10606120 dihydrochloride

Katalognummer: B1665886
Molekulargewicht: 495.5 g/mol
InChI-Schlüssel: BVFONFUUWORSPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

AZ10606120 is a negative allosteric modulator of the human P2X7 receptor.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2.2ClH/c30-9-8-26-6-7-27-23-5-4-20-21(28-23)2-1-3-22(20)29-24(31)16-25-13-17-10-18(14-25)12-19(11-17)15-25;;/h1-5,17-19,26,30H,6-16H2,(H,27,28)(H,29,31);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFONFUUWORSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC5=C4C=CC(=N5)NCCNCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of AZ10606120 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ10606120 dihydrochloride is a potent and selective antagonist of the P2X7 receptor (P2X7R), a key player in inflammation, immune responses, and oncology. This document provides a comprehensive overview of its mechanism of action, detailing its interaction with the P2X7R and the subsequent impact on intracellular signaling cascades. Quantitative data from various studies are summarized, and key experimental protocols are outlined to facilitate reproducibility and further investigation. Visual diagrams of the core signaling pathway and experimental workflows are provided to enhance understanding.

Core Mechanism of Action: Allosteric Antagonism of the P2X7 Receptor

This compound functions as a negative allosteric modulator of the human and rat P2X7 receptor.[1][2] Unlike competitive antagonists that directly block the ATP binding site, AZ10606120 binds to a distinct site on the receptor.[1] This binding event induces a conformational change in the receptor that reduces the affinity or efficacy of the endogenous ligand, adenosine triphosphate (ATP), thereby preventing receptor activation. This allosteric inhibition is characterized by a positive cooperative binding manner.[1]

The P2X7 receptor is an ATP-gated ion channel.[3][4] Upon activation by high concentrations of extracellular ATP, it forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[4][5] Prolonged activation can lead to the formation of a larger, non-selective pore permeable to molecules up to 900 Da, a unique feature of the P2X7R.[5] AZ10606120 effectively blocks both the channel and pore functions of the P2X7R.[6]

Quantitative Pharmacological Profile

The potency and affinity of AZ10606120 have been characterized in various in vitro systems. The following table summarizes key quantitative data:

ParameterSpeciesValueAssay SystemReference
IC₅₀ Human~10 nMCell-free assay[7]
IC₅₀ Human~10 nM-[8]
pIC₅₀ Human8.9 ± 0.04Bz-ATP induced calcium flux in 1321N1 cells[9]
pIC₅₀ Rat5.7 ± 0.06Bz-ATP induced calcium flux in 1321N1 cells[9]
Kₑ Human1.4 nM-[1]
Kₑ Rat19 nM-[1]
pKᵢ Human8.5 ± 0.08Displacement of [³H]-A-804598 in 1321N1 cells[9]
pKᵢ Rat8.0 ± 0.08Displacement of [³H]-A-804598 in 1321N1 cells[9]

Downstream Signaling Consequences of P2X7R Inhibition by AZ10606120

By blocking P2X7R activation, AZ10606120 effectively abrogates a multitude of downstream signaling events. The P2X7R is a critical initiator of inflammatory cascades and is implicated in various pathological processes.

P2X7_Signaling_Pathway Figure 1: P2X7 Receptor Signaling Pathway and Inhibition by AZ10606120 cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_channel Ion Channel & Pore Formation cluster_downstream Downstream Signaling ATP Extracellular ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Mediates Pore Macropore Formation P2X7R->Pore Mediates NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Triggers NFkB NF-κB Activation Ion_Flux->NFkB MAPK MAPK Activation Ion_Flux->MAPK Cell_Death Cell Death (Pyroptosis, Apoptosis, Necroptosis) Pore->Cell_Death Induces Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Maturation & Release Casp1->IL1b Casp1->Cell_Death NFkB->IL1b MAPK->Cell_Death AZ10606120 AZ10606120 (Negative Allosteric Modulator) AZ10606120->P2X7R Inhibits

Caption: P2X7 Receptor Signaling and AZ10606120 Inhibition.

Key consequences of P2X7R blockade by AZ10606120 include:

  • Inhibition of Inflammasome Activation: The P2X7R is a potent activator of the NLRP3 inflammasome.[10] By preventing K⁺ efflux, AZ10606120 inhibits the assembly and activation of the NLRP3 inflammasome complex, leading to reduced caspase-1 activation and subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

  • Reduction of Pro-inflammatory Cytokine Release: Consequently, the release of key inflammatory mediators is significantly attenuated.

  • Prevention of Cell Death: P2X7R activation can induce various forms of cell death, including apoptosis, necroptosis, and pyroptosis. AZ10606120 has been shown to protect cells from ATP-induced death. In the context of cancer, AZ10606120 can paradoxically induce cytotoxic cell death in tumor cells, such as glioblastoma, suggesting a complex, context-dependent role.[6][7] For instance, treatment of glioblastoma cancer stem cells with AZ10606120 for 72 hours significantly reduced their numbers and induced cytotoxic cell death, as indicated by increased lactate dehydrogenase (LDH) release.[6]

  • Modulation of Other Signaling Pathways: P2X7R activation is also linked to other signaling pathways, including those involving MAP kinases and transcription factors like NF-κB.[5][11] Inhibition by AZ10606120 would be expected to modulate these pathways.

Experimental Protocols

Detailed methodologies are crucial for the scientific rigor of studies investigating AZ10606120. Below are outlines of key experimental protocols.

In Vitro Assessment of P2X7R Antagonism

experimental_workflow Figure 2: Experimental Workflow for In Vitro Characterization cluster_cell_culture Cell Preparation cluster_assays Functional & Binding Assays cluster_treatment Treatment cluster_analysis Data Analysis Cell_Line P2X7R-expressing cell line (e.g., 1321N1, U251) Culture Cell Culture & Seeding Cell_Line->Culture Pre_incubation Pre-incubation with AZ10606120 Culture->Pre_incubation Ca_Assay Calcium Flux Assay (FLIPR) IC50_calc IC₅₀/pIC₅₀ Calculation Ca_Assay->IC50_calc Binding_Assay Radioligand Binding Assay ([³H]-A-804598) Ki_calc Kᵢ/pKᵢ Calculation Binding_Assay->Ki_calc Dye_Uptake Dye Uptake Assay (e.g., YO-PRO-1) Pore_func Pore Function Assessment Dye_Uptake->Pore_func Stimulation Stimulation with P2X7R agonist (e.g., Bz-ATP) Pre_incubation->Stimulation Stimulation->Ca_Assay Stimulation->Binding_Assay Stimulation->Dye_Uptake

Caption: In Vitro Characterization Workflow for AZ10606120.

4.1.1. Calcium Flux Assay This assay measures the ability of AZ10606120 to inhibit agonist-induced calcium influx.

  • Cells: 1321N1 astrocytoma cells overexpressing the human or rat P2X7 receptor are commonly used.[9]

  • Procedure:

    • Cells are plated in 96- or 384-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Cells are pre-incubated with varying concentrations of AZ10606120.

    • The P2X7R agonist, Bz-ATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate), is added to stimulate the receptor.

    • Changes in intracellular calcium are measured using a fluorescence imaging plate reader (FLIPR).

  • Analysis: The concentration-response curves are used to calculate the IC₅₀ or pIC₅₀ value.

4.1.2. Radioligand Binding Assay This assay determines the binding affinity of AZ10606120 to the P2X7 receptor.

  • Preparation: Membrane preparations from cells expressing the P2X7 receptor are used.

  • Procedure:

    • Membranes are incubated with a radiolabeled P2X7R antagonist (e.g., [³H]-A-804598) and varying concentrations of AZ10606120.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

  • Analysis: The data are used to calculate the inhibition constant (Kᵢ) or pKᵢ.

Assessment of Anti-Tumor Effects in Glioblastoma

4.2.1. Cell Proliferation Assay This protocol assesses the effect of AZ10606120 on tumor cell number.

  • Cells: U251 human glioblastoma cell line or primary human glioma samples.[7][12]

  • Procedure:

    • Cells are cultured in appropriate media.

    • Cells are treated with AZ10606120 (e.g., 5 µM and 25 µM for U251 cells, 15 µM for human glioma samples) for 72 hours.[7] A conventional chemotherapeutic agent like temozolomide can be used as a comparator.[7]

    • After treatment, cells are fixed with a 1:1 acetone-methanol solution at -20°C for 15 minutes.[7]

    • Fixed cells are stained with a nuclear counterstain, such as 5 µM DAPI, at 25°C for 1 hour.[7]

    • Cells are visualized using a fluorescence microscope, and cell counts are performed based on the number of DAPI-positive nuclei.[7]

4.2.2. Cytotoxicity Assay (LDH Release) This assay quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells.

  • Procedure:

    • Cells are treated with AZ10606120 as described above.

    • After the incubation period, the cell culture supernatant is collected.

    • The amount of LDH in the supernatant is measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • Increased LDH levels are indicative of cytotoxic cell death.[6][8]

Conclusion

This compound is a highly potent and selective negative allosteric modulator of the P2X7 receptor. Its mechanism of action, centered on the inhibition of ATP-gated ion channel and pore formation, leads to the suppression of key inflammatory signaling pathways, including the NLRP3 inflammasome. The compound has also demonstrated significant anti-tumor effects in preclinical models of glioblastoma. The detailed pharmacological profile and experimental protocols provided herein serve as a valuable resource for researchers in the fields of pharmacology, immunology, and oncology, facilitating further exploration of the therapeutic potential of P2X7R antagonism.

References

The Potent Anti-Tumor Properties of AZ10606120 Dihydrochloride: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Examination of a Selective P2X7 Receptor Antagonist in Oncology Research

AZ10606120 dihydrochloride, a potent and selective antagonist of the P2X7 receptor (P2X7R), is emerging as a promising compound in anti-cancer research.[1][2] This technical guide synthesizes the current understanding of its anti-tumor properties, mechanism of action, and experimental validation, providing a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: P2X7 Receptor Antagonism

This compound exerts its anti-tumor effects by selectively targeting the P2X7 receptor, an ATP-gated ion channel.[1][2] It is a high-affinity antagonist with an IC50 of approximately 10 nM for both human and rat P2X7R.[1][2] The compound acts as a negative allosteric modulator, binding to a site distinct from the ATP binding site. Upregulation of the P2X7R has been observed in several cancers, including gliomas, where it is believed to contribute to tumor growth and proliferation.[3][4] By blocking this receptor, this compound inhibits downstream signaling pathways that promote tumor cell survival and proliferation.[4]

In Vitro Anti-Tumor Efficacy

Extensive in vitro studies have demonstrated the potent anti-proliferative and cytotoxic effects of this compound across a range of cancer cell lines.

Glioblastoma

In human glioblastoma cell line U251 and patient-derived primary glioma samples, this compound significantly reduces tumor cell numbers.[1][3] Treatment for 72 hours with concentrations as low as 5 µM has been shown to be effective.[1][3] Notably, in U251 cells, 15 µM of AZ10606120 was found to be more effective at inhibiting tumor cell proliferation than 50 µM of the standard chemotherapeutic agent, temozolomide.[3] Furthermore, the compound induces cytotoxicity, as evidenced by increased lactate dehydrogenase (LDH) release in primary glioblastoma cultures.[5][6] Studies on glioblastoma cancer stem cells (GSCs), which are known for their resistance to conventional therapies, have shown that AZ10606120 significantly depletes GSC numbers in vitro.[7]

Other Cancers

The anti-tumor activity of AZ10606120 is not limited to glioblastoma. Research has indicated its efficacy in:

  • Pancreatic Ductal Adenocarcinoma (PDAC): Reduces proliferation, cell migration, and invasion in PDAC cell lines.[2] It has also been shown to reduce the number and activity of pancreatic stellate cells and collagen deposition in vivo.[1]

  • Melanoma and Neuroblastoma: P2X7R blockade with AZ10606120 has been demonstrated to cause a substantial reduction in tumor growth in mouse melanoma B16 cells and human neuroblastoma ACN cells.[3]

In Vivo Anti-Tumor and Anti-Angiogenic Effects

In vivo studies in animal models have corroborated the in vitro findings. Administration of AZ10606120 has been shown to inhibit tumor growth and display anti-angiogenic effects in mice. For instance, P2X7R inhibition with AZ10606120 reduced VEGF production and tumor angiogenesis in mice.[3] In a study on nude mice with HL-60 tumors, the combined administration of AZ10606120 (5 mg/kg, i.m.) and the chemotherapeutic drug daunorubicin (0.75 mg/kg, i.m.) was more effective in reducing tumor growth compared to single-agent administration.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the anti-tumor properties of this compound.

ParameterValueCell Line/ModelSource
IC50 (P2X7R) ~10 nMHuman and Rat[1][2]
KD (P2X7R) 1.4 nMHuman
KD (P2X7R) 19 nMRat

Table 1: Receptor Binding Affinity of this compound

Cell LineConcentrationDurationEffectSource
U251 Human Glioblastoma5 µM and 25 µM72 hSignificant reduction in cell number[1][3]
Human Glioma Samples15 µM72 hSignificant reduction in cell number[1][3]
U251 Human Glioblastoma15 µM72 hMore effective than 50 µM Temozolomide[3]
PDAC Cell Lines10 µM24-60 hReduced proliferation, migration, and invasion[2]
Glioblastoma Cancer Stem CellsNot specified72 hSignificant reduction in GSC numbers[7]

Table 2: In Vitro Efficacy of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols cited in the literature.

Cell Culture and Treatment
  • Cell Lines: U251 human glioblastoma cells and patient-derived primary glioma samples are commonly used.[1][3]

  • Culture Conditions: Cells are typically cultured to 80% confluency before treatment.[6][8]

  • Treatment: this compound is dissolved in an appropriate solvent (note: it is not soluble in PBS) and added to the cell culture medium at the desired concentrations (e.g., 1-100 µM).[1][2] Treatment duration is typically 72 hours.[1][3]

Assessment of Cell Proliferation and Viability
  • DAPI Staining:

    • After 72 hours of treatment, cells are fixed with a 1:1 acetone-methanol solution at -20°C for 15 minutes.[1]

    • Fixed cells are stained with 5 µM DAPI (4′,6-diamidino-2-phenylindole) nuclear counterstain at 25°C for 1 hour.[1]

    • Cells are visualized using a fluorescence microscope, and cell counts are conducted based on the number of DAPI-positive nuclei.[1]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay:

    • Cell-free culture supernatants are collected after treatment.

    • Supernatants are incubated with an LDH reaction mixture in a 1:1 ratio for 25 minutes at room temperature.[6]

    • Absorbance is measured at 492 nm, which is directly proportional to the amount of LDH released from damaged cells.[6]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

AZ10606120_Mechanism_of_Action cluster_membrane Cell Membrane cluster_downstream Downstream Signaling P2X7R P2X7 Receptor Proliferation Tumor Cell Proliferation P2X7R->Proliferation Promotes Survival Tumor Cell Survival P2X7R->Survival Promotes Angiogenesis Angiogenesis (VEGF Production) P2X7R->Angiogenesis Promotes ATP Extracellular ATP ATP->P2X7R Activates AZ10606120 AZ10606120 AZ10606120->P2X7R Inhibits (Allosteric Antagonist)

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cancer Cell Culture (e.g., U251, Primary Glioma) treatment Treatment Application: - AZ10606120 (Various Conc.) - Control (Vehicle) - Temozolomide (Comparator) start->treatment incubation Incubation (72 hours) treatment->incubation dapi Cell Proliferation Assay (DAPI Staining & Counting) incubation->dapi ldh Cytotoxicity Assay (LDH Release) incubation->ldh analysis Data Analysis: - Statistical Comparison - IC50 Calculation dapi->analysis ldh->analysis results Results: - Inhibition of Proliferation - Induction of Cytotoxicity analysis->results

Caption: General experimental workflow for in vitro studies.

Conclusion and Future Directions

This compound has demonstrated significant anti-tumor properties, particularly in preclinical models of glioblastoma. Its potent and selective antagonism of the P2X7 receptor presents a novel therapeutic strategy for cancers with upregulated P2X7R expression. The compound's ability to inhibit proliferation, induce cytotoxicity, and potentially overcome resistance mechanisms in cancer stem cells highlights its potential as a standalone or adjunct therapy.

Future research should focus on elucidating the detailed molecular mechanisms downstream of P2X7R inhibition by AZ10606120. Further in vivo studies are warranted to assess its pharmacokinetic and pharmacodynamic properties, long-term efficacy, and safety profile in more complex tumor models. The promising preclinical data strongly supports the continued investigation of this compound as a candidate for clinical development in oncology.

References

AZ10606120 Dihydrochloride: A P2X7 Receptor Antagonist for Glioma and Glioblastoma Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with a median survival of approximately 15 months. The current standard of care, which includes surgery, radiation, and chemotherapy with temozolomide (TMZ), offers only modest improvements in overall survival. This underscores the urgent need for novel therapeutic strategies that target the underlying molecular mechanisms of glioma progression. One such promising target is the P2X7 receptor (P2X7R), an ATP-gated ion channel that is overexpressed in glioma cells and has been implicated in tumor growth and proliferation. AZ10606120 dihydrochloride, a potent and selective P2X7R antagonist, has emerged as a promising investigational compound in glioma and glioblastoma research. This technical guide provides a comprehensive overview of the current state of research on AZ10606120 in this context, focusing on its mechanism of action, preclinical efficacy, and the signaling pathways it modulates.

Mechanism of Action

AZ10606120 is a non-competitive, negative allosteric modulator of the P2X7 receptor with a high degree of selectivity.[1] The P2X7R is an ionotropic receptor activated by high concentrations of extracellular ATP, which are often found in the tumor microenvironment. Upon activation, P2X7R forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion flux can trigger a variety of downstream signaling events that promote tumor growth, proliferation, and invasion.[2][3]

By binding to an allosteric site on the P2X7R, AZ10606120 inhibits its function, thereby blocking the downstream signaling cascades that contribute to glioma pathogenesis.[1] Research has shown that antagonism of P2X7R by AZ10606120 in glioma and glioblastoma cells leads to a significant reduction in tumor cell proliferation and induces cytotoxic cell death.[1][2][4][5][6][7][8][9][10]

Preclinical Efficacy: In Vitro Studies

A growing body of preclinical research has demonstrated the anti-tumor effects of AZ10606120 in various glioma and glioblastoma models. These studies have consistently shown that AZ10606120 can inhibit tumor cell growth and is often more effective than the standard chemotherapeutic agent, temozolomide.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies investigating the effects of AZ10606120 on glioma and glioblastoma cells.

Table 1: Effect of AZ10606120 on U251 Human Glioblastoma Cell Proliferation [1][7]

Treatment GroupConcentrationTreatment DurationReduction in Cell Number (compared to control)p-value
AZ106061205 µM72 hoursSignificantp = 0.0156
AZ1060612015 µM72 hoursMore effective than 50 µM Temozolomidep < 0.0001
AZ1060612025 µM72 hoursSignificantNot specified
Temozolomide50 µM72 hoursSignificantNot specified

Table 2: Effect of AZ10606120 on Primary Human Glioma Cell Proliferation [1]

Treatment GroupConcentrationTreatment DurationReduction in Cell Number (compared to control)p-value
AZ1060612015 µM72 hoursSignificantp = 0.0476

Table 3: Cytotoxicity of AZ10606120 in Glioblastoma Cells [2][8]

Cell TypeTreatmentTreatment DurationOutcome
Primary Glioblastoma CulturesAZ1060612072 hoursSignificantly increased lactate dehydrogenase (LDH) release
Glioblastoma Cancer Stem Cells (GSCs)AZ1060612072 hoursSignificantly induced LDH release

Signaling Pathways Modulated by AZ10606120

The anti-tumor effects of AZ10606120 are mediated through the modulation of several key signaling pathways downstream of the P2X7 receptor.

P2X7R-Mediated Pro-Tumorigenic Signaling

Activation of P2X7R in glioma cells is known to trigger pro-survival and pro-proliferative signaling cascades, including the NF-κB and PI3K/Akt pathways.[2][3] These pathways promote the expression of genes involved in cell cycle progression, inflammation, and angiogenesis, all of which contribute to glioma growth.

P2X7R_Pro_Tumorigenic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P2X7R P2X7R PI3K PI3K P2X7R->PI3K Activates NFkB NF-κB P2X7R->NFkB Activates Akt Akt PI3K->Akt Activates Akt->NFkB Activates Gene_Expression Pro-tumorigenic Gene Expression NFkB->Gene_Expression Promotes Proliferation Tumor Growth & Proliferation Gene_Expression->Proliferation Leads to ATP Extracellular ATP ATP->P2X7R Activates

Caption: P2X7R activation by ATP promotes pro-tumorigenic signaling.

AZ10606120-Induced Cell Death Pathway

Intriguingly, the cytotoxic effects of AZ10606120 in glioblastoma cells do not appear to be primarily mediated by apoptosis.[1][11] Studies have shown no significant increase in apoptotic markers like Annexin V or cleaved caspase-3 following treatment.[1][11] Instead, evidence points towards the induction of a regulated form of necrosis, specifically RIPK1-independent TRADD-mediated necroptosis.[1] This suggests a unique mechanism of cell killing that could be advantageous in overcoming apoptosis-resistant glioma cells.

AZ10606120_Cell_Death_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2X7R P2X7R TRADD TRADD P2X7R->TRADD Inhibition leads to TRADD activation RIPK3 RIPK3 TRADD->RIPK3 Activates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptotic Cell Death MLKL->Necroptosis Induces AZ10606120 AZ10606120 AZ10606120->P2X7R Inhibits

Caption: AZ10606120 induces necroptotic cell death in glioma cells.

Experimental Protocols

The following section details the methodologies for key experiments cited in the research of AZ10606120 in glioma and glioblastoma.

Cell Culture
  • U251 Human Glioblastoma Cell Line: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[1]

  • Primary Human Glioma Cultures: Freshly resected human glioma tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension. Cells are then cultured in a specialized neural stem cell medium.[1]

  • Glioblastoma Cancer Stem Cells (GSCs): GSCs are cultured as neurospheres in a serum-free neural stem cell medium supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF).[9][12][13][14]

In Vitro Drug Treatment
  • Cells are seeded in appropriate culture vessels and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing this compound at the desired concentrations (e.g., 5 µM, 15 µM, 25 µM).[1]

  • For comparison, other treatment groups may include a vehicle control (e.g., DMSO) and/or a positive control such as temozolomide (e.g., 50 µM).[1]

  • Cells are incubated with the treatments for a specified duration, typically 72 hours.[1]

Cell Proliferation and Viability Assays
  • Cell Counting: After treatment, cells are fixed and stained with a nuclear counterstain such as DAPI. The number of cells in multiple random fields of view is then quantified using fluorescence microscopy.[1]

  • LDH Cytotoxicity Assay: The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage and cytotoxicity, is measured using a commercially available LDH assay kit according to the manufacturer's instructions.[2][8]

Experimental Workflow

Experimental_Workflow start Start cell_culture Culture Glioma/ Glioblastoma Cells start->cell_culture treatment Treat with AZ10606120, Temozolomide, or Vehicle cell_culture->treatment incubation Incubate for 72 hours treatment->incubation data_collection Data Collection incubation->data_collection cell_counting Cell Counting (DAPI Staining) data_collection->cell_counting ldh_assay LDH Cytotoxicity Assay data_collection->ldh_assay analysis Data Analysis and Statistical Comparison cell_counting->analysis ldh_assay->analysis end End analysis->end

Caption: A typical experimental workflow for in vitro studies.

Future Directions and Conclusion

References

The Role of AZ10606120 Dihydrochloride in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and chronic pain.[1] Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in initiating and propagating the neuroinflammatory cascade.[2] A key player in microglial activation is the P2X7 receptor (P2X7R), an ATP-gated ion channel.[3] Under conditions of cellular stress or injury, extracellular ATP levels rise, leading to the activation of P2X7R. This activation triggers a cascade of downstream events, including the assembly and activation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[3][4]

AZ10606120 dihydrochloride is a potent and selective antagonist of the P2X7 receptor.[5] By blocking the P2X7R, AZ10606120 presents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental consequences in the CNS. This technical guide provides a comprehensive overview of the mechanism of action of AZ10606120, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Mechanism of Action: P2X7R Antagonism in Neuroinflammation

This compound exerts its anti-neuroinflammatory effects by specifically binding to and inhibiting the P2X7 receptor. The activation of P2X7R by high concentrations of extracellular ATP leads to two distinct functional states: a small cation-selective channel and a large, non-selective pore.[6] The opening of this pore is a critical step in the activation of the NLRP3 inflammasome.[1]

The NLRP3 inflammasome is a multi-protein complex that, upon activation, cleaves pro-caspase-1 into its active form, caspase-1.[4] Caspase-1, in turn, cleaves the inactive precursors of IL-1β and IL-18 into their mature, biologically active forms, which are then released from the cell to propagate the inflammatory response.[4]

By blocking the P2X7R, AZ10606120 prevents the ATP-induced pore formation, thereby inhibiting the activation of the NLRP3 inflammasome and the subsequent release of IL-1β and IL-18. This targeted intervention at a key upstream node of the neuroinflammatory pathway makes AZ10606120 a molecule of significant interest for therapeutic development.

Quantitative Data

The potency and efficacy of this compound have been evaluated in various in vitro models. The following tables summarize the key quantitative findings.

Parameter Cell Type/Receptor Value Reference
IC50Human and Rat P2X7R~10 nM[5]
IC50 (Cell Number Reduction)U251 Human Glioblastoma17 µM[7][8]
Gene Cell Line Treatment Concentration Fold Decrease in Expression Log2 Fold Change Reference
IL-1βU25115 µM0.736-1.036[7]
IL-8 (CXCL8)U25115 µM0.408-1.843[7]
MAP3K1U25115 µM0.708-0.576[7]
NF-κB1U25115 µM0.723-0.535[7]
STAT1U25115 µM0.578-1.050[7]
TNFU25115 µM0.422-1.631[7]
Parameter Cell Culture Treatment Concentration Effect Reference
Cell ProliferationPatient-Derived Glioblastoma15 µMSignificant reduction in tumor cell number[6]
LDH ReleasePatient-Derived Glioblastoma≥ 15 µMSignificant increase, indicating cytotoxicity[6][9]
Cell ProliferationU251 Human Glioblastoma5 µM and 25 µMSignificant inhibition of tumor growth[10]

Experimental Protocols

This section details methodologies for key experiments to evaluate the role of this compound in neuroinflammation.

In Vitro Microglia Activation and Cytokine Release Assay

This protocol is designed to assess the inhibitory effect of AZ10606120 on pro-inflammatory cytokine release from activated microglia.

1. Cell Culture:

  • Culture primary microglia or a microglial cell line (e.g., BV-2) in a suitable medium, such as DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[1]

2. Priming (Signal 1):

  • To induce the expression of pro-IL-1β, prime the microglia with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 3-4 hours.[1]

3. Antagonist Treatment:

  • After the priming step, wash the cells with sterile PBS and replace the medium with a serum-free medium.

  • Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 30-60 minutes. Include a vehicle control (e.g., DMSO).

4. Stimulation (Signal 2):

  • Stimulate the microglia with a P2X7R agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes to induce inflammasome activation and cytokine release.

5. Supernatant Collection:

  • Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant for cytokine analysis.

6. Cytokine Quantification:

  • Measure the concentration of IL-1β, TNF-α, and other relevant cytokines in the supernatant using commercially available ELISA kits or a multiplex immunoassay (e.g., Luminex).[2]

7. Data Analysis:

  • Calculate the percentage of inhibition of cytokine release for each concentration of AZ10606120 compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This in vivo model is used to evaluate the efficacy of AZ10606120 in a systemic inflammation-induced neuroinflammation context.

1. Animal Model:

  • Use adult male C57BL/6 mice or Wistar rats.[3] Acclimatize the animals for at least one week before the experiment.

2. AZ10606120 Administration:

  • Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose range. The optimal dose should be determined in preliminary pharmacokinetic and pharmacodynamic studies. Include a vehicle control group.

3. Induction of Neuroinflammation:

  • One hour after the administration of AZ10606120 or vehicle, induce systemic inflammation by a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg).[6][11]

4. Tissue Collection:

  • At a specified time point post-LPS injection (e.g., 4, 24, or 48 hours), euthanize the animals and perfuse them with ice-cold saline.

  • Collect the brains and dissect specific regions of interest, such as the hippocampus and cortex.

5. Analysis of Neuroinflammatory Markers:

  • Quantitative PCR (qPCR): Homogenize the brain tissue and extract RNA to quantify the mRNA expression levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and other inflammatory markers (e.g., iNOS, COX-2).

  • ELISA/Multiplex Immunoassay: Prepare protein lysates from the brain tissue to measure the protein levels of inflammatory cytokines.

  • Immunohistochemistry/Immunofluorescence: Fix brain tissue in 4% paraformaldehyde, prepare cryosections, and perform staining for microglial activation markers (e.g., Iba1, CD68) and astrocyte activation markers (e.g., GFAP) to assess glial cell morphology and activation state.

6. Data Analysis:

  • Compare the levels of inflammatory markers and the extent of glial activation between the vehicle-treated and AZ10606120-treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

Visualizations

Signaling Pathways and Experimental Workflows

P2X7R_NLRP3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (High Concentration) P2X7R P2X7 Receptor ATP->P2X7R Activates Pore Pore Formation P2X7R->Pore AZ10606120 AZ10606120 AZ10606120->P2X7R Inhibits NLRP3_inactive Inactive NLRP3 Pore->NLRP3_inactive Activates NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active pro_caspase1 Pro-Caspase-1 NLRP3_active->pro_caspase1 Cleaves caspase1 Caspase-1 pro_caspase1->caspase1 pro_IL1b Pro-IL-1β caspase1->pro_IL1b Cleaves IL1b Mature IL-1β pro_IL1b->IL1b Release Release IL1b->Release Experimental_Workflow_In_Vitro start Start culture Culture Microglia start->culture prime Prime with LPS (Signal 1) culture->prime treat Treat with AZ10606120 prime->treat stimulate Stimulate with ATP/BzATP (Signal 2) treat->stimulate collect Collect Supernatant stimulate->collect analyze Analyze Cytokines (ELISA/Luminex) collect->analyze end End analyze->end Experimental_Workflow_In_Vivo start Start acclimatize Acclimatize Animals start->acclimatize administer Administer AZ10606120 or Vehicle acclimatize->administer induce Induce Neuroinflammation (LPS) administer->induce collect Collect Brain Tissue induce->collect analyze_markers Analyze Inflammatory Markers (qPCR, ELISA) collect->analyze_markers analyze_histo Analyze Glial Activation (IHC) collect->analyze_histo end End analyze_markers->end analyze_histo->end

References

AZ10606120 Dihydrochloride: A Potential Therapeutic Avenue in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate. The complex tumor microenvironment (TME), characterized by dense desmoplasia and immunosuppression, presents a significant barrier to effective treatment. Emerging research has identified the purinergic P2X7 receptor (P2X7R) as a key player in pancreatic cancer progression, making it a promising therapeutic target. AZ10606120 dihydrochloride, a potent and selective antagonist of the P2X7R, has shown potential in preclinical studies to modulate the TME and inhibit tumor growth. This technical guide provides a comprehensive overview of the current understanding of AZ10606120's role in pancreatic cancer, detailing its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: P2X7 Receptor Antagonism

This compound functions as an allosteric antagonist of the P2X7 receptor, an ATP-gated ion channel.[1] In the context of pancreatic cancer, the P2X7R is often overexpressed on both cancer cells and pancreatic stellate cells (PSCs), the primary drivers of fibrosis in the TME.[2] The activation of P2X7R by high extracellular ATP concentrations, a common feature of the TME, triggers a cascade of downstream signaling events that promote tumor progression.

The binding of ATP to P2X7R leads to the opening of a non-selective cation channel, resulting in Na+ and Ca2+ influx and K+ efflux. This ion exchange activates multiple downstream signaling pathways, including:

  • ERK1/2 and JNK pathways: These pathways are crucial for cell proliferation and survival.[3]

  • PI3K/Akt pathway: This pathway is involved in cell growth, proliferation, and survival.

  • NF-κB signaling: This pathway plays a key role in inflammation and cell survival.

By blocking the P2X7R, AZ10606120 inhibits these downstream signaling cascades, thereby impeding cancer cell proliferation, migration, and invasion.[2] Furthermore, its action on PSCs can reduce the production of extracellular matrix components, thus alleviating the fibrotic stroma that shields the tumor from therapeutic agents and immune cells.

Preclinical Efficacy of AZ10606120 in Pancreatic Cancer Models

The therapeutic potential of AZ10606120 in pancreatic cancer has been investigated in various in vitro and in vivo models. These studies have demonstrated its ability to modulate key aspects of tumor biology.

In Vitro Studies

In laboratory settings, AZ10606120 has been shown to exert several anti-tumor effects on pancreatic cancer cell lines.

Cell LineAssayEffect of AZ10606120ConcentrationReference
PancTu-1 LucProliferationInhibition of basal cell proliferationNot specified[2]
PancTu-1 LucMigration & InvasionReduction of migration and invasionNot specified[2]
Panc-1Invasion~20% reduction in invasion10 µM[4]
Human PSCsProliferationSignificant reduction in basal cell proliferationNot specified[5]
Mouse PSCsProliferationSignificant reduction in cell proliferationNot specified[5]
In Vivo Studies

Animal models have provided further evidence for the anti-cancer activity of AZ10606120, although some conflicting results have been reported.

Animal ModelTreatment RegimenKey FindingsReference
Orthotopic xenograft mouse model (PancTu-1 Luc cells)Not specifiedReduced tumor bioluminescence, reduced PSC number/activity, and decreased collagen deposition. No effect on tumor invasion and spread.[2]
p48Cre/+-LSL-KrasG12D/+ mice50 and 100 ppm in dietIncreased carcinoma incidence in male mice. 32% inhibition of carcinoma incidence in female mice (at 50 ppm) but with an increase in pancreatic tumor weights. Higher doses led to increased mortality.[6]

These conflicting findings highlight the complexity of the P2X7R's role in pancreatic cancer and suggest that the effects of its inhibition may be context-dependent, potentially varying with factors such as sex and genetic background of the animal model.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to evaluate the efficacy of AZ10606120 in pancreatic cancer studies.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog, into newly synthesized DNA of proliferating cells.

Protocol:

  • Cell Seeding: Plate pancreatic cancer cells (e.g., Panc-1) in a 96-well plate at a density of 2,500-10,000 cells/well and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of AZ10606120 for 24-72 hours.

  • BrdU Labeling: Add BrdU labeling solution (10 µM final concentration) to each well and incubate for 2-4 hours.

  • Fixation and Denaturation: Remove the labeling medium, and add fixing/denaturing solution for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells and incubate with a primary anti-BrdU antibody for 1 hour, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody for 30 minutes.

  • Detection: Add TMB substrate and incubate for approximately 15-30 minutes. Stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the rate of cell proliferation.[7][8][9]

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane extract like Matrigel (invasion).

Protocol:

  • Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, the chamber remains uncoated.

  • Cell Seeding: Seed pancreatic cancer cells (e.g., 5 x 10^4 cells) in serum-free medium in the upper chamber.

  • Treatment: Add AZ10606120 to the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24 hours.

  • Staining: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

  • Quantification: Count the number of stained cells in multiple fields of view under a microscope.[10][11][12][13]

Orthotopic Pancreatic Cancer Mouse Model

This in vivo model closely mimics the human disease by implanting cancer cells directly into the pancreas of immunocompromised mice.

Protocol:

  • Cell Preparation: Resuspend luciferase-tagged pancreatic cancer cells (e.g., PancTu-1 Luc) in a basement membrane matrix like Matrigel.[14]

  • Surgical Procedure: Anesthetize the mouse and perform a laparotomy to expose the pancreas.

  • Cell Injection: Inject the cell suspension into the tail of the pancreas.[14]

  • Closure: Suture the abdominal wall and skin.

  • Treatment: Administer AZ10606120 through a suitable route (e.g., intraperitoneal injection or dietary administration).

  • Tumor Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging (BLI). This involves injecting the mouse with luciferin and measuring the light emitted from the tumor cells using an imaging system.[5][15][16][17]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for histological and molecular analysis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in AZ10606120's mechanism of action and the experimental procedures used to study it can aid in understanding its potential.

P2X7R_Signaling_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Ion_Channel Ion Channel Opening (Na+, Ca2+ influx, K+ efflux) P2X7R->Ion_Channel Fibrosis Fibrosis (via PSCs) P2X7R->Fibrosis activates PSCs AZ10606120 AZ10606120 AZ10606120->P2X7R PI3K_Akt PI3K/Akt Pathway Ion_Channel->PI3K_Akt ERK_JNK ERK/JNK Pathway Ion_Channel->ERK_JNK NFkB NF-κB Pathway Ion_Channel->NFkB Proliferation Cell Proliferation PI3K_Akt->Proliferation Migration_Invasion Migration & Invasion PI3K_Akt->Migration_Invasion ERK_JNK->Proliferation ERK_JNK->Migration_Invasion NFkB->Proliferation

Caption: P2X7R signaling cascade in pancreatic cancer.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Pancreatic Cancer Cell Lines (e.g., Panc-1) Treatment_InVitro Treat with AZ10606120 Cell_Culture->Treatment_InVitro Proliferation_Assay Proliferation Assay (BrdU) Treatment_InVitro->Proliferation_Assay Migration_Assay Migration/Invasion Assay (Transwell) Treatment_InVitro->Migration_Assay Animal_Model Orthotopic Mouse Model Treatment_InVivo Administer AZ10606120 Animal_Model->Treatment_InVivo Tumor_Monitoring Bioluminescence Imaging Treatment_InVivo->Tumor_Monitoring Endpoint Histological & Molecular Analysis Tumor_Monitoring->Endpoint

Caption: Preclinical evaluation workflow for AZ10606120.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for pancreatic cancer by targeting the P2X7 receptor, a key driver of tumor progression and fibrosis. Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, migration, and invasion, as well as to modulate the tumor microenvironment. However, the conflicting in vivo data underscore the need for further research to delineate the precise contexts in which P2X7R antagonism is most effective. Future studies should focus on identifying predictive biomarkers for response to AZ10606120 and exploring its potential in combination with other therapeutic modalities, such as chemotherapy and immunotherapy, to overcome the formidable challenges of treating pancreatic cancer. A deeper understanding of the nuanced roles of P2X7R in different aspects of pancreatic cancer biology will be critical in translating the potential of AZ10606120 into clinical benefit for patients.

References

Unraveling the Antidepressant Potential of AZ10606120 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ10606120 dihydrochloride, a potent and selective antagonist of the P2X7 receptor (P2X7R), has emerged as a promising candidate in the exploration of novel antidepressant therapies. With an IC50 of approximately 10 nM, this compound demonstrates a high affinity for its target, a key player in the neuroinflammatory pathways increasingly implicated in the pathophysiology of major depressive disorder. This technical guide provides a comprehensive overview of the preclinical evidence supporting the antidepressant effects of this compound, detailing its mechanism of action, and summarizing key experimental findings and methodologies.

Core Mechanism of Action: P2X7 Receptor Antagonism

The therapeutic potential of AZ10606120 as an antidepressant is intrinsically linked to its role as a P2X7R antagonist. The P2X7 receptor, an ATP-gated ion channel, is a critical component of the inflammatory cascade in the central nervous system. Its activation by high concentrations of extracellular ATP, often released during periods of stress and cellular damage, triggers a cascade of downstream events, including the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β and IL-18. Chronic neuroinflammation is now widely recognized as a significant contributor to the development and maintenance of depressive symptoms.

By selectively blocking the P2X7R, AZ10606120 is hypothesized to exert its antidepressant effects through the following mechanisms:

  • Inhibition of Neuroinflammation: By preventing P2X7R activation, AZ10606120 can mitigate the release of pro-inflammatory cytokines, thereby reducing the neuroinflammatory state associated with depression.

  • Modulation of Neurotransmitter Systems: The P2X7R has been shown to influence the release of key neurotransmitters implicated in mood regulation. Notably, preclinical studies have demonstrated that perfusion with AZ10606120 can decrease the release of serotonin (5-HT) in the hippocampus of mice. This modulation of the serotonergic system, a primary target for many existing antidepressant medications, represents a crucial aspect of its mechanism of action.

Signaling Pathway of P2X7 Receptor in Depression

The following diagram illustrates the central role of the P2X7 receptor in the neuroinflammatory and neurochemical pathways associated with depression, and the point of intervention for AZ10606120.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Stress/Cell Damage Stress/Cell Damage ATP ATP Stress/Cell Damage->ATP releases P2X7R P2X7R ATP->P2X7R activates AZ10606120 AZ10606120 AZ10606120->P2X7R blocks NLRP3 Inflammasome Activation NLRP3 Inflammasome Activation P2X7R->NLRP3 Inflammasome Activation leads to Serotonin Release Modulation Serotonin Release Modulation P2X7R->Serotonin Release Modulation Caspase-1 Activation Caspase-1 Activation NLRP3 Inflammasome Activation->Caspase-1 Activation Pro-inflammatory Cytokines (IL-1β, IL-18) Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase-1 Activation->Pro-inflammatory Cytokines (IL-1β, IL-18) cleaves pro-forms to active forms Neuroinflammation Neuroinflammation Pro-inflammatory Cytokines (IL-1β, IL-18)->Neuroinflammation Depressive Symptoms Depressive Symptoms Neuroinflammation->Depressive Symptoms Serotonin Release Modulation->Depressive Symptoms influences

P2X7R signaling cascade in depression and AZ10606120's point of action.

Quantitative Data Summary

While direct quantitative data from behavioral studies specifically investigating the antidepressant effects of this compound is limited in the currently available public literature, the compound's high potency as a P2X7R antagonist is well-established.

ParameterValueSpecies/SystemReference
IC50 for P2X7R ~10 nMNot specified--INVALID-LINK--
Effect on 5-HT Release DecreasedMouse Hippocampus--INVALID-LINK--

It is important to note that the antidepressant effects of other P2X7R antagonists have been demonstrated in various preclinical models, showing reductions in immobility time in the forced swim and tail suspension tests. These findings provide a strong rationale for the expected efficacy of AZ10606120 in similar assays.

Experimental Protocols

Detailed experimental protocols for the key assays used to evaluate the antidepressant potential of compounds like AZ10606120 are provided below. These protocols are based on standard methodologies in the field.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents. The test is based on the principle that an animal, when placed in an inescapable container of water, will eventually cease active escape behaviors and adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.

Materials:

  • Cylindrical water tank (e.g., 40 cm high, 20 cm in diameter)

  • Water maintained at 23-25°C

  • Video recording and analysis software

  • Animal holding cages

  • Towels for drying

Procedure:

  • Habituation (Day 1): Individually house mice and allow them to acclimate to the testing room for at least 1 hour before the experiment.

  • Pre-swim Session (Day 1): Place each mouse individually into the water tank filled to a depth of 15 cm for a 15-minute pre-swim session. This session serves to induce a state of behavioral despair.

  • Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneally) at a specified time before the test session (e.g., 30-60 minutes).

  • Test Session (Day 2): 24 hours after the pre-swim session, place the mice back into the water tank for a 6-minute test session.

  • Data Acquisition: Record the entire 6-minute session using a video camera.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of all movement except for that required to keep the head above water.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant-like activity in mice. The test involves suspending a mouse by its tail, leading to escape-oriented behaviors that eventually give way to immobility. Antidepressants typically decrease the duration of immobility in this test.

Materials:

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice)

  • Adhesive tape

  • Video recording and analysis software

  • Animal holding cages

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the test.

  • Suspension: Securely attach a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail and suspend the mouse from the horizontal bar.

  • Test Duration: The test is typically conducted for a period of 6 minutes.

  • Data Acquisition: Record the entire 6-minute session using a video camera.

  • Data Analysis: Score the total duration of immobility during the 6-minute test. Immobility is defined as the complete absence of movement.

Experimental Workflow for Antidepressant Screening

The following diagram outlines a typical workflow for the preclinical evaluation of a novel antidepressant candidate like AZ10606120.

Antidepressant_Screening_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Target Identification (P2X7R) Target Identification (P2X7R) Binding Affinity (IC50) Binding Affinity (IC50) Target Identification (P2X7R)->Binding Affinity (IC50) Cell-based Assays (e.g., Cytokine Release) Cell-based Assays (e.g., Cytokine Release) Binding Affinity (IC50)->Cell-based Assays (e.g., Cytokine Release) Pharmacokinetics (ADME) Pharmacokinetics (ADME) Cell-based Assays (e.g., Cytokine Release)->Pharmacokinetics (ADME) Behavioral Models (FST, TST) Behavioral Models (FST, TST) Pharmacokinetics (ADME)->Behavioral Models (FST, TST) Neurochemical Analysis (e.g., 5-HT levels) Neurochemical Analysis (e.g., 5-HT levels) Behavioral Models (FST, TST)->Neurochemical Analysis (e.g., 5-HT levels) Toxicity Studies Toxicity Studies Neurochemical Analysis (e.g., 5-HT levels)->Toxicity Studies

Preclinical workflow for evaluating antidepressant candidates.

Conclusion and Future Directions

This compound represents a compelling therapeutic candidate for the treatment of depression, primarily through its potent and selective antagonism of the P2X7 receptor. Its ability to modulate neuroinflammation and serotonergic neurotransmission provides a strong mechanistic rationale for its antidepressant potential. While direct in vivo behavioral data for this specific compound remains to be extensively published, the wealth of evidence supporting the role of P2X7R antagonism in ameliorating depressive-like behaviors in preclinical models provides a solid foundation for its further investigation.

Future research should focus on conducting comprehensive in vivo studies to quantify the antidepressant-like effects of AZ10606120 in established behavioral models, such as the forced swim test and the tail suspension test. Elucidating the dose-response relationship and comparing its efficacy to standard antidepressants will be crucial next steps. Furthermore, exploring its effects in chronic stress models of depression would provide more translationally relevant insights into its therapeutic potential. Continued investigation into the downstream signaling pathways affected by AZ10606120 will further refine our understanding of its mechanism of action and solidify its position as a promising novel antidepressant.

Methodological & Application

Application Notes and Protocols for AZ10606120 Dihydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AZ10606120 dihydrochloride is a potent and selective antagonist of the P2X7 receptor (P2X7R), with an IC50 of approximately 10 nM.[1] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells and is implicated in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. Activation of the P2X7R by high concentrations of extracellular ATP triggers a cascade of downstream events, including ion flux, pore formation, and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). These application notes provide detailed protocols for in vitro assays to characterize the inhibitory effects of AZ10606120 on P2X7R activity, focusing on its application in cancer research, particularly glioblastoma.

P2X7R Signaling Pathway

The activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that leads to various cellular responses. The following diagram illustrates the key events in the P2X7R signaling pathway and the point of inhibition by AZ10606120.

P2X7R_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7R P2X7 Receptor Ca_ion Ca²⁺ Influx P2X7R->Ca_ion Pore Pore Formation P2X7R->Pore CellDeath Cell Death P2X7R->CellDeath ATP ATP ATP->P2X7R Activates AZ AZ10606120 AZ->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation Pore->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b Cleaves pro_IL1b pro-IL-1β pro_IL1b->IL1b

P2X7R signaling and AZ10606120 inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound in various in vitro assays.

Table 1: Potency of this compound

Assay TypeTargetIC50Cell Line/SystemReference
P2X7R AntagonismP2X7R~10 nMCell-free assay[1]
Cell ViabilityU251 Glioblastoma Cells17 µMU251 Cells[2][3]

Table 2: Efficacy of this compound in Glioblastoma Cell Lines

Assay TypeCell LineConcentration(s)Incubation TimeEffectReference
Cell ProliferationU2515 µM, 25 µM72 hSignificant reduction in cell number[1][4]
Cell ProliferationHuman Glioma Samples15 µM72 hSignificant reduction in tumor cell number[1][2]
Cytotoxicity (LDH Release)Primary Glioblastoma15 µM - 100 µM72 hSignificant increase in LDH release[5]
Cell ViabilityGlioblastoma Stem CellsNot specified72 hSignificant reduction in GSC number[6]

Experimental Protocols

Cell Proliferation and Viability Assay (DAPI Staining)

This protocol is designed to assess the effect of AZ10606120 on the proliferation and viability of glioblastoma cells by quantifying the number of cell nuclei.

Experimental Workflow:

Workflow for DAPI-based cell viability assay.

Materials:

  • Glioblastoma cell lines (e.g., U251) or primary human glioma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DAPI (4',6-diamidino-2-phenylindole) nuclear stain

  • Fixation solution (e.g., 1:1 acetone-methanol)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed U251 cells or primary glioma cells in 96-well plates at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 5 µM and 25 µM for U251 cells; 15 µM for human glioma samples) for 72 hours.[1] Include an untreated control group.

  • Fixation: After 72 hours of incubation, fix the cells with a 1:1 acetone-methanol solution at -20°C for 15 minutes.[1]

  • Staining: Stain the fixed cells with 5 µM DAPI nuclear counterstain at 25°C for 1 hour.[1]

  • Imaging: View the cells using a fluorescence microscope.

  • Quantification: Count the number of DAPI-positive nuclei to determine the cell count.

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Release)

This assay quantifies the level of plasma membrane damage by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.

Experimental Workflow:

Workflow for LDH cytotoxicity assay.

Materials:

  • Primary glioblastoma cell cultures

  • This compound

  • LDH Cytotoxicity Detection Kit

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture primary glioblastoma cells to approximately 80% confluency and treat with various concentrations of AZ10606120 (e.g., 1 µM, 5 µM, 15 µM, 25 µM, 50 µM, 100 µM) for 72 hours.[5]

  • Supernatant Collection: After the incubation period, collect the cell-free supernatants.

  • LDH Reaction: Incubate the supernatants with the LDH reaction mixture from the kit at a 1:1 ratio for 25 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader. The absorbance is directly proportional to the amount of LDH released.

Calcium Flux Assay

This protocol measures the influx of calcium ions into the cytoplasm following P2X7R activation and its inhibition by AZ10606120.

Experimental Workflow:

Workflow for calcium flux assay.

Materials:

  • Cell line expressing P2X7R (e.g., HEK293-P2X7R, THP-1)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • This compound

  • P2X7R agonist (e.g., ATP or BzATP)

  • Fluorometric plate reader or fluorescence microscope

Procedure:

  • Cell Preparation: Culture a cell line stably expressing the P2X7 receptor.

  • Dye Loading: Load the cells with a fluorescent calcium indicator dye, such as Fluo-4 AM, according to the manufacturer's instructions.

  • Antagonist Treatment: Pre-incubate the cells with various concentrations of AZ10606120 for 10-15 minutes.

  • Agonist Stimulation: Activate the P2X7 receptor with an agonist like ATP or BzATP.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration in real-time by monitoring the fluorescence intensity using a fluorometric plate reader or fluorescence microscope.

  • Data Analysis: Determine the IC50 value for the inhibition of calcium influx.

IL-1β Release Assay

This assay quantifies the ability of AZ10606120 to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7R activation.

Experimental Workflow:

Workflow for IL-1β release assay.

Materials:

  • Monocytic cell line (e.g., THP-1) or primary macrophages

  • Lipopolysaccharide (LPS)

  • This compound

  • P2X7R agonist (e.g., ATP or BzATP)

  • ELISA kit for human IL-1β

Procedure:

  • Cell Priming: Prime monocytic cells (e.g., THP-1) with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.

  • Antagonist Treatment: Pre-incubate the primed cells with varying concentrations of AZ10606120 for 30-60 minutes.

  • Agonist Stimulation: Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release for each antagonist concentration and determine the IC50 value.

References

Application Notes and Protocols for AZ10606120 Dihydrochloride In Vivo Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ10606120 dihydrochloride is a potent and selective antagonist of the P2X7 receptor (P2X7R).[1] The P2X7R is an ATP-gated ion channel that plays a significant role in various physiological and pathological processes, including inflammation, immune responses, and cancer progression.[2][3] This document provides detailed application notes and protocols for the in vivo administration of this compound in various mouse models, based on a review of preclinical research.

Mechanism of Action

AZ10606120 is a non-competitive, negative allosteric modulator that binds to a site distinct from the ATP binding pocket on the P2X7 receptor.[4] In conditions such as inflammation and in the tumor microenvironment, high concentrations of extracellular ATP activate the P2X7R, leading to the formation of a non-selective membrane pore. This triggers downstream signaling cascades, including inflammasome activation and the release of pro-inflammatory cytokines like IL-1β.[5] By blocking this receptor, AZ10606120 can modulate these responses, presenting a therapeutic potential that is being explored in various disease models.

Preclinical Applications in Mouse Models
  • Oncology: AZ10606120 has demonstrated anti-tumor effects in several cancer models. In a mesothelioma xenograft mouse model, it significantly inhibited tumor growth and invasion by approximately 50%.[2] Promising results have also been observed in models of neuroblastoma and glioblastoma.[3][6] In a human leukemia (HL-60) tumor model in nude mice, the combination of AZ10606120 (5 mg/kg, intramuscularly) with the chemotherapeutic agent daunorubicin was more effective at reducing tumor growth than either agent alone.[7]

  • Inflammation and Sepsis: The role of AZ10606120 in inflammatory conditions is context-dependent. In a murine model of polymicrobial sepsis induced by cecal slurry, a 10 mg/kg intraperitoneal dose of AZ10606120 did not confer protection and instead exacerbated the bacterial burden and increased circulating levels of several inflammatory cytokines.[8] This suggests that P2X7R antagonism may interfere with necessary anti-microbial immune responses in this context.[8]

  • Graft-Versus-Host Disease (GVHD): In a humanized mouse model of GVHD, a 2 mg/kg dose of AZ10606120 did not ameliorate disease symptoms, in contrast to the effects observed with less selective P2X7R antagonists.[9]

  • Neurological and Mood Disorders: AZ10606120 has shown antidepressant-like effects in a lipopolysaccharide (LPS)-induced anhedonia mouse model at a dose of 2 mg/kg administered intraperitoneally.[7]

Data Presentation

Table 1: In Vivo Efficacy of this compound in Various Mouse Models
Disease ModelMouse StrainDosageAdministration RouteKey Quantitative FindingsReference(s)
MesotheliomaNot Specified (likely immunodeficient)Not SpecifiedSubcutaneous or Intraperitoneal~50% reduction in tumor size.[2]
Polymicrobial SepsisNot Specified10 µg/g (10 mg/kg)IntraperitonealSignificantly elevated circulating levels of IL-1β, IL-6, TNF-α, and CXCL1 compared to sepsis alone.[8]
Graft-Versus-Host DiseaseNSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ)2 mg/kgNot SpecifiedNo significant reduction in clinical or histological GVHD scores.[9]
LPS-Induced AnhedoniaNot Specified2 mg/kgIntraperitonealRestored sucrose consumption in the sucrose preference test.[7]
Human Leukemia (HL-60) XenograftNude Mice5 mg/kgIntramuscularEnhanced tumor growth reduction when combined with daunorubicin.[7]

Experimental Protocols

Drug Formulation and Handling
  • Solubility: this compound is soluble in water (up to 25 mM or ~12.4 mg/mL) and DMSO (up to 100 mM or ~49.6 mg/mL).[4] It is important to note that this compound is not soluble in PBS .[1] For in vivo oral administration, a homogeneous suspension can be prepared using vehicles like Carboxymethylcellulose sodium (CMC-Na).[1]

  • Storage: The powdered form should be stored at -20°C for up to 3 years. Stock solutions in a solvent can be stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles.[1]

Protocol 1: Orthotopic Glioblastoma Mouse Model
  • Objective: To assess the anti-tumor efficacy of AZ10606120 in a clinically relevant glioblastoma model.

  • Mouse Model:

    • Strain: Immunocompetent C57BL/6 mice for syngeneic models (e.g., using GL261 cells) or immunodeficient mice (e.g., nude or NOD-SCID) for human xenografts (e.g., U87MG cells).[10][11]

    • Age: 6-8 weeks.

    • Sex: Either male or female, maintained consistently throughout the study.

  • Tumor Cell Implantation (Stereotactic Intracranial Injection):

    • Culture murine (e.g., GL261) or human (e.g., U87MG) glioblastoma cells. For some applications, cells can be engineered to express luciferase for in vivo imaging.[10]

    • Anesthetize the mouse and secure it in a stereotactic frame.

    • Create a small burr hole in the skull at precise coordinates targeting the striatum (e.g., 1.8 mm right of bregma and 3 mm deep).[12]

    • Slowly inject a suspension of tumor cells (e.g., 1 x 105 cells in 2-5 µL of sterile PBS) into the brain parenchyma.[12]

    • Withdraw the needle slowly, suture the incision, and provide post-operative analgesia.

  • Drug Administration:

    • Formulation: Prepare AZ10606120 in a suitable vehicle. For intraperitoneal injection, sterile water or a solution with a minimal amount of DMSO can be used.

    • Dosage: Based on other models, a starting range of 2-5 mg/kg can be tested. Dose-response studies are recommended.[7][9]

    • Route of Administration: Intraperitoneal (i.p.) or potentially oral gavage (p.o.).

    • Schedule: Begin treatment a few days post-implantation to allow tumor establishment. Administer daily or every other day.

  • Monitoring and Endpoints:

    • Monitor animal health and neurological signs daily.

    • Track tumor growth using bioluminescence imaging (for luciferase-expressing cells) or MRI.

    • The primary endpoint is typically survival time.

    • At the study endpoint or upon reaching humane endpoints, euthanize mice and perfuse with saline and formalin.

    • Harvest brains for histological analysis (H&E staining) and immunohistochemistry to assess tumor size and proliferation (e.g., Ki-67).

Protocol 2: Cecal Slurry (CS) Induced Polymicrobial Sepsis Model
  • Objective: To investigate the immunomodulatory effects of AZ10606120 during polymicrobial sepsis.

  • Mouse Model:

    • Strain: C57BL/6 or other standard inbred strains.

    • Age: 8-12 weeks.

    • Sex: Typically male mice to avoid confounding effects of the estrous cycle.

  • Preparation of Cecal Slurry:

    • Euthanize healthy donor mice.

    • Surgically remove the cecum and collect the contents into a sterile tube containing PBS with 15% glycerol.[6][9]

    • Homogenize the contents and filter through sterile gauze to remove large particulate matter.

    • Determine the bacterial concentration (CFU/mL) by plating serial dilutions.

    • The slurry can be stored at -80°C for future use, which improves reproducibility.[6][9]

  • Induction of Sepsis:

    • Thaw the cecal slurry and dilute to the desired concentration.

    • Induce sepsis by injecting a defined volume and concentration of the cecal slurry intraperitoneally into experimental mice.[8][9] The dose should be titrated to achieve the desired severity of sepsis (e.g., a dose causing ~50% mortality for sublethal studies).

  • Drug Administration:

    • Dosage: 10 mg/kg.[8]

    • Route of Administration: Intraperitoneal injection.

    • Timing: Administer AZ10606120 concurrently with, or shortly after, the cecal slurry injection.

  • Monitoring and Endpoints:

    • Monitor survival rates and clinical signs of sepsis (e.g., piloerection, lethargy, hypothermia) regularly.

    • At a predetermined time point (e.g., 6, 12, or 24 hours post-injection), collect blood via cardiac puncture for analysis of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) by ELISA or multiplex assay.

    • Perform peritoneal lavage to quantify bacterial load and inflammatory cell infiltration.

    • Harvest organs (e.g., lung, liver, spleen) for histological analysis and to determine bacterial burden.

Mandatory Visualizations

G cluster_0 P2X7R Signaling in Inflammation and Cancer ATP High Extracellular ATP (Tumor Microenvironment, Inflammation) P2X7R P2X7 Receptor ATP->P2X7R activates Pore Macropore Formation P2X7R->Pore TumorGrowth Tumor Growth / Angiogenesis P2X7R->TumorGrowth promotes (in some cancers) AZ10606120 AZ10606120 AZ10606120->P2X7R inhibits Inflammasome NLRP3 Inflammasome Activation Pore->Inflammasome Casp1 Caspase-1 Activation Inflammasome->Casp1 Cytokines IL-1β / IL-18 Maturation and Release Casp1->Cytokines

Caption: P2X7R signaling cascade and the inhibitory action of AZ10606120.

G cluster_1 Workflow for Cecal Slurry Sepsis Model Donor Harvest Cecal Contents from Donor Mice Prepare Prepare Cecal Slurry (Homogenize, Filter, Quantify CFU) Donor->Prepare Store Store at -80°C (Optional, for consistency) Prepare->Store Inject IP Injection of Slurry into Experimental Mice Prepare->Inject Store->Inject Treatment Administer AZ10606120 or Vehicle Control Inject->Treatment Monitor Monitor Survival and Clinical Sepsis Score Treatment->Monitor Analysis Endpoint Analysis: Cytokines, Bacterial Load, Histology Monitor->Analysis End End Analysis->End

Caption: Experimental workflow for the cecal slurry-induced sepsis model.

References

Application Notes and Protocols: AZ10606120 Dihydrochloride for U251 Glioblastoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: AZ10606120 dihydrochloride is a potent and selective antagonist of the P2X7 receptor (P2X7R), a key player in the tumor microenvironment of glioblastoma.[1][2][3] Research has demonstrated that P2X7R is upregulated in glioblastoma cells and contributes to tumor growth and proliferation.[4] AZ10606120 has been shown to effectively inhibit the proliferation of the human glioblastoma cell line, U251, and induce cytotoxic cell death, making it a compound of significant interest for neuro-oncology research.[2][5][6] Notably, its efficacy in reducing U251 cell numbers has been reported to be greater than that of the standard chemotherapeutic agent, temozolomide.[2][7]

These application notes provide a summary of effective concentrations, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows based on published research.

Data Presentation

Effective Concentrations of AZ10606120 on U251 Cells

The following table summarizes the effective concentrations of this compound used in experiments with U251 cells, with treatment durations typically being 72 hours.

ConcentrationObserved Effect on U251 CellsReference
5 µMSignificant reduction in cell number/proliferation.[2]
15 µMSignificant reduction in cell number; more effective than 50 µM temozolomide.[2][8][7]
17 µMIC50 for reduction in cell number.
25 µMSignificant reduction in cell number/proliferation.[2]
50 µMReduction in cell number and increased LDH release.[5]
Comparative Efficacy of P2X7R Antagonists and Chemotherapeutics on U251 Cells

This table provides a comparison of AZ10606120 with other P2X7R antagonists and the standard chemotherapeutic agent, temozolomide, based on a 72-hour treatment period.

CompoundConcentrationEffect on U251 Cell NumberReference
AZ10606120 15 µMSignificant Reduction [2][7]
Temozolomide (TMZ)50 µMSignificant Reduction (less effective than 15 µM AZ10606120)[2][7]
Brilliant Blue G (BBG)20 µMNo Significant Reduction[2][3]
Oxidized ATP (oATP)250 µMNo Significant Reduction[2][3]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the proposed mechanism of action and a general experimental workflow for studying the effects of AZ10606120 on U251 cells.

G cluster_0 U251 Glioblastoma Cell AZ AZ10606120 P2X7R P2X7R AZ->P2X7R inhibits NFkB NFκB Pathway P2X7R->NFkB activates Proliferation Tumor Proliferation P2X7R->Proliferation promotes Necroptosis Necroptosis P2X7R->Necroptosis inhibition may involve Cytokines Cytokines & Growth Factors (e.g., GM-CSF) NFkB->Cytokines promotes release of Cytokines->Proliferation supports

Caption: Proposed signaling pathway of AZ10606120 in U251 cells.

G cluster_assays Post-Treatment Analysis start Start culture Culture U251 cells to ~80% confluency start->culture treat Treat cells with AZ10606120 (e.g., 5, 15, 25 µM) and controls for 72h culture->treat prolif Cell Proliferation Assay (DAPI Staining & Counting) treat->prolif cyto Cytotoxicity Assay (LDH Release) treat->cyto mech Mechanism of Death Assay (Annexin V / Caspase-3) treat->mech data Data Analysis prolif->data cyto->data mech->data

Caption: General experimental workflow for AZ10606120 treatment of U251 cells.

Experimental Protocols

Protocol 1: U251 Cell Proliferation Assay

This protocol details a method to assess the effect of AZ10606120 on the proliferation of U251 cells by quantifying cell numbers.

Materials:

  • U251 human glioblastoma cell line

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound[1]

  • Vehicle control (e.g., fresh DMSO)[1]

  • Multi-well culture plates (e.g., 24-well or 96-well)

  • Acetone-methanol solution (1:1), pre-chilled to -20°C[1]

  • DAPI (4',6-diamidino-2-phenylindole) nuclear stain (e.g., 5 µM)[1]

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed U251 cells in a multi-well plate at a density that will allow them to reach approximately 80% confluency within 24-48 hours.[2][9]

  • Treatment: Once cells have reached ~80% confluency, remove the culture medium and replace it with fresh medium containing the desired concentrations of AZ10606120 (e.g., 5 µM, 15 µM, 25 µM) or the vehicle control.[2][9]

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[2][10]

  • Cell Fixation: After 72 hours, carefully aspirate the medium. Gently wash the cells once with PBS. Add the pre-chilled 1:1 acetone-methanol solution to each well and incubate at -20°C for 15 minutes to fix the cells.[1]

  • Staining: Remove the fixation solution and wash the wells twice with PBS. Add the DAPI staining solution to each well and incubate at room temperature for 1 hour in the dark.[1][9]

  • Imaging and Quantification: Wash the wells twice with PBS. Acquire images from multiple random fields per well using a fluorescence microscope.[10][7] Count the number of DAPI-positive nuclei to determine the cell number in each field.

  • Analysis: Calculate the average cell count for each treatment group. Normalize the data to the vehicle control group to determine the relative reduction in cell proliferation.

Protocol 2: Cytotoxicity Assay (LDH Release)

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • U251 cells treated as described in Protocol 1 (Steps 1-3).

  • Commercially available LDH cytotoxicity assay kit.

  • Microplate reader.

Procedure:

  • Sample Collection: Following the 72-hour incubation period, carefully collect the cell culture supernatant from each well without disturbing the attached cells.[4][5]

  • LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's instructions. This typically involves transferring a portion of the supernatant to a new assay plate and adding a reaction mixture that produces a colored or fluorescent product in the presence of LDH.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified by the kit manufacturer.

  • Controls: Include appropriate controls as per the kit's instructions, such as a background control (medium only), a low control (untreated cells), and a high control (cells lysed to achieve maximum LDH release).

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the low and high controls. An increase in LDH release in AZ10606120-treated samples indicates increased cell death.[5][6][10]

Disclaimer: These protocols are intended as a guide and are based on published research. Researchers should optimize conditions for their specific experimental setup and cell culture practices. Always refer to the original publications for detailed methodologies.

References

Application Notes and Protocols for AZ10606120 Dihydrochloride in Primary Glioblastoma Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AZ10606120 dihydrochloride, a potent and selective P2X7 receptor (P2X7R) antagonist, in the context of primary glioblastoma (GBM) research. The provided protocols and data are intended to guide researchers in utilizing this compound for investigating glioblastoma pathology and exploring novel therapeutic strategies.

Introduction

Glioblastoma is a highly aggressive and fatal brain tumor with limited effective treatment options.[1][2][3] The purinergic receptor P2X7R has emerged as a promising therapeutic target in glioblastoma, where its expression is upregulated.[4][5] Activation of P2X7R in the tumor microenvironment is believed to play a trophic, or growth-promoting, role.[1][2] this compound acts as a potent and selective antagonist of P2X7R, inhibiting its function and thereby hindering glioma growth.[6][7] Studies have demonstrated that AZ10606120 significantly reduces tumor cell proliferation in both human glioblastoma cell lines (U251) and patient-derived primary glioblastoma cultures.[1][2][6] Notably, its efficacy in inhibiting tumor cell proliferation has been shown to be greater than the conventional chemotherapeutic agent, temozolomide (TMZ), in U251 cells.[6][8]

Mechanism of Action

This compound is a non-competitive, allosteric antagonist of the P2X7 receptor, with an IC50 of approximately 10 nM.[9] In the context of glioblastoma, the high extracellular ATP concentrations within the tumor microenvironment would normally activate P2X7R, leading to downstream signaling that promotes tumor cell survival, proliferation, and invasion.[10][11][12][13] By blocking P2X7R, AZ10606120 is thought to disrupt these pro-tumorigenic signals. The blockade of P2X7R by AZ10606120 may inhibit tumor growth through direct action on glioblastoma cells or by preventing the activation of immune-suppressing microglia within the tumor microenvironment.[7] The induced cell death in response to AZ10606120 treatment appears to be non-apoptotic, as evidenced by a significant increase in lactate dehydrogenase (LDH) release without corresponding changes in apoptotic markers like annexin V or cleaved caspase-3.[1][2][4][5][14][15]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
Cell LineConcentrationTreatment DurationEffectReference
U2515 µM and 25 µM72 hoursSignificant reduction in cell number[6]
U25115 µM72 hoursMore effective at inhibiting tumor cell proliferation than 50 µM temozolomide[6]
U25117 µM (IC50)72 hoursConcentration-dependent reduction in tumor cell number[4]
U251Not specified72 hoursSignificant decrease in cell number and increase in LDH release[4]
Table 2: Efficacy of this compound in Primary Human Glioblastoma Cultures
ConcentrationTreatment DurationEffectReference
15 µM72 hoursSignificant reduction in tumor cell number[6]
1-100 µM72 hoursDose-dependent reduction in glioblastoma cell numbers[16]
≥ 15 µM72 hoursSignificant increase in LDH release[16]
Not specified72 hoursSignificant depletion of glioblastoma cell numbers[1][2]

Experimental Protocols

Protocol 1: Preparation of Primary Human Glioblastoma Cultures

This protocol is adapted from methodologies used in studies investigating the effects of AZ10606120 on primary glioblastoma cells.[16][17]

Materials:

  • Freshly resected human glioblastoma tumor tissue

  • Earle's Balanced Salt Solution (EBSS)

  • Papain

  • DMEM with 20% fetal bovine serum, GlutaMax-I, sodium pyruvate, and penicillin/streptomycin

  • Sterile tissue culture plates/flasks

Procedure:

  • Immediately following surgical resection (within 10 minutes), place the tumor tissue in a sterile container with EBSS.[17]

  • Mechanically dissociate the tumor tissue by gentle pipetting.[17]

  • For enzymatic digestion, immerse the fragmented tissue in EBSS containing papain (200 units) and incubate at 37°C for 35 minutes.[16]

  • Centrifuge the cell suspension to pellet the cells and aspirate the supernatant.

  • Resuspend the cell pellet in complete growth medium (DMEM with 20% fetal bovine serum, GlutaMax-I, sodium pyruvate, and penicillin/streptomycin).[17]

  • Plate the cells in tissue culture plates or flasks and maintain in a humidified incubator at 37°C with 5% CO2.

  • Allow the cells to grow to approximately 80% confluency before initiating drug treatment.[16]

Protocol 2: Treatment of Primary Glioblastoma Cultures with this compound

This protocol outlines the treatment of established primary glioblastoma cultures with AZ10606120.

Materials:

  • Established primary glioblastoma cultures (from Protocol 1)

  • This compound

  • Appropriate solvent for AZ10606120 (e.g., DMSO)

  • Complete growth medium

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent. Note: This compound is not soluble in PBS.[9]

  • On the day of the experiment, dilute the AZ10606120 stock solution to the desired final concentrations (e.g., 1 µM to 100 µM) in complete growth medium.[16] A concentration of 15 µM has been shown to be effective.[6][9]

  • Remove the existing medium from the primary glioblastoma cultures.

  • Add the medium containing the appropriate concentration of AZ10606120 to the cells. Include a vehicle control (medium with the solvent at the same final concentration used for the drug dilutions).

  • Incubate the treated cells for 72 hours in a humidified incubator at 37°C with 5% CO2.[6][9]

Protocol 3: Assessment of Cell Viability and Cytotoxicity

This protocol describes methods to evaluate the effects of AZ10606120 treatment on cell number and cytotoxicity.

A. Cell Counting via DAPI Staining

Materials:

  • Treated primary glioblastoma cultures

  • Acetone-methanol solution (1:1), pre-chilled to -20°C

  • DAPI (4',6-diamidino-2-phenylindole) nuclear stain

  • Fluorescence microscope

Procedure:

  • After the 72-hour treatment period, fix the cells with the cold acetone-methanol solution for 15 minutes at -20°C.[9]

  • Wash the cells with PBS.

  • Stain the fixed cells with DAPI solution (e.g., 5 µM) for 1 hour at room temperature.[9]

  • Wash the cells again with PBS.

  • Visualize the cells using a fluorescence microscope and capture images from multiple random fields.

  • Quantify the number of DAPI-positive nuclei to determine the cell count in each treatment group.[9]

B. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Materials:

  • Treated primary glioblastoma cultures

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • After the 72-hour treatment period, collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.

  • An increase in LDH levels in the supernatant of treated cells compared to control cells is indicative of cytotoxicity.[1][2]

Visualizations

P2X7R_Signaling_Pathway_in_Glioblastoma cluster_TME Tumor Microenvironment cluster_Cell Glioblastoma Cell cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates PI3K_AKT PI3K/AKT Pathway P2X7R->PI3K_AKT Activates MAPK MAPK Pathway P2X7R->MAPK Activates NFkB NF-κB Pathway P2X7R->NFkB Activates AZ10606120 AZ10606120 dihydrochloride AZ10606120->P2X7R Inhibits CellDeath Cytotoxic Cell Death AZ10606120->CellDeath Induces Proliferation Proliferation & Survival PI3K_AKT->Proliferation Invasion Invasion & Metastasis PI3K_AKT->Invasion MAPK->Proliferation MAPK->Invasion NFkB->Proliferation

Caption: P2X7R signaling in glioblastoma and inhibition by AZ10606120.

Experimental_Workflow cluster_assays Assessment (Protocol 3) start Start: Obtain Primary Glioblastoma Tissue culture Establish Primary Cell Culture (Protocol 1) start->culture treatment Treat with AZ10606120 (Protocol 2) (e.g., 15 µM for 72h) culture->treatment control Vehicle Control culture->control viability Cell Viability Assay (DAPI Staining) treatment->viability cytotoxicity Cytotoxicity Assay (LDH Release) treatment->cytotoxicity control->viability control->cytotoxicity analysis Data Analysis and Comparison viability->analysis cytotoxicity->analysis

Caption: Experimental workflow for evaluating AZ10606120 in primary GBM cultures.

References

Application Notes and Protocols: LDH Cytotoxicity Assay with AZ10606120 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a widely used colorimetric method to quantify cell death. It measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. This application note provides a detailed protocol for assessing the cytotoxic effects of AZ10606120 dihydrochloride, a potent and selective antagonist of the P2X7 receptor, using the LDH assay.[1][2][3] this compound has been shown to induce cytotoxicity in various cancer cell lines, making the LDH assay a valuable tool to quantify its dose-dependent effects.[4][5][6]

Mechanism of Action: this compound and the P2X7 Receptor

This compound is a high-affinity antagonist for the P2X7 receptor, with an IC50 of approximately 10 nM for human and rat receptors.[1][7] The P2X7 receptor is an ATP-gated ion channel that, upon activation by high concentrations of extracellular ATP, forms a large, non-selective pore in the cell membrane.[5][8][9] This leads to a cascade of downstream signaling events, including the release of pro-inflammatory cytokines, and ultimately, can lead to cell death.[5][8][10] By blocking the P2X7 receptor, AZ10606120 can paradoxically induce cytotoxicity in certain cancer cells, such as glioblastoma, that may rely on P2X7 signaling for survival and proliferation.[4][5][8]

Data Presentation

The following table summarizes the dose-dependent effect of this compound on LDH release in primary human glioblastoma cultures after 72 hours of treatment. The data indicates a significant increase in LDH release at concentrations of 15 µM and higher, suggesting a cytotoxic effect.[4][5] An IC50 of 17 µM has been reported in U251 glioblastoma cells.[4][5]

This compound Concentration (µM)Mean Absorbance (492 nm) ± SEMFold Change vs. Untreated Control
0 (Untreated)0.25 ± 0.051.0
10.28 ± 0.061.12
50.30 ± 0.071.2
150.45 ± 0.081.8
250.93 ± 0.153.72
501.50 ± 0.206.0
1001.43 ± 0.185.72

Data is adapted from graphical representations in published studies and should be considered illustrative.[4][5] Exact values may vary based on experimental conditions and cell type.

Experimental Protocols

This section provides a detailed methodology for performing an LDH cytotoxicity assay to evaluate the effects of this compound.

Materials:

  • Target cells (e.g., U251 human glioblastoma cell line)

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity assay kit (e.g., Roche Cytotoxicity Detection Kit, Promega CytoTox 96®) or individual reagents (see below)

  • 96-well flat-bottom cell culture plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 490 nm (or as specified by the kit)

  • Lysis buffer (e.g., 1% Triton X-100 in assay medium)

  • Assay medium (serum-free or low-serum medium)

LDH Assay Reagents (if not using a kit):

  • Substrate mix: Diaphorase, NAD+, lactate, and a tetrazolium salt (e.g., INT).

  • Assay Buffer

  • Stop Solution (e.g., 1 M acetic acid)

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.[9]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and then dilute it to the desired concentrations in assay medium.

    • Remove the complete medium from the wells and replace it with 100 µL of assay medium containing the different concentrations of this compound (e.g., 1 µM to 100 µM).

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve AZ10606120.

      • Spontaneous LDH Release (Low Control): Cells in assay medium without the test compound.

      • Maximum LDH Release (High Control): Cells in assay medium treated with lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.

      • Background Control: Assay medium without cells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO₂.[4][5]

  • LDH Measurement:

    • After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (if using a kit) or by combining the substrate mix and assay buffer.

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[9] The reaction will result in the conversion of a tetrazolium salt into a colored formazan product.

    • Add 50 µL of stop solution to each well to terminate the reaction.[9]

    • Measure the absorbance at 490 nm using a microplate reader.[4][9] A reference wavelength of 600-690 nm can be used to subtract background absorbance.[9]

  • Data Analysis:

    • Subtract the absorbance value of the background control from all other absorbance values.

    • Calculate the percentage of cytotoxicity using the following formula:

    % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Mandatory Visualizations

LDH_Assay_Workflow LDH Cytotoxicity Assay Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay LDH Measurement cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate_attach Incubate Overnight for Attachment seed->incubate_attach add_compound Add AZ10606120 & Controls incubate_attach->add_compound incubate_treat Incubate for 72 hours add_compound->incubate_treat centrifuge Centrifuge Plate incubate_treat->centrifuge transfer Transfer Supernatant centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate_reagent Incubate at Room Temperature add_reagent->incubate_reagent add_stop Add Stop Solution incubate_reagent->add_stop read_absorbance Read Absorbance at 490 nm add_stop->read_absorbance calculate Calculate % Cytotoxicity read_absorbance->calculate

Caption: Experimental workflow for the LDH cytotoxicity assay with AZ10606120.

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2X7 P2X7 Receptor ion_flux Ion Flux (Ca²⁺, Na⁺, K⁺) P2X7->ion_flux pore Macropore Formation P2X7->pore ATP Extracellular ATP ATP->P2X7 Activates AZ AZ10606120 AZ->P2X7 Antagonizes inflammation Inflammasome Activation (e.g., NLRP3) ion_flux->inflammation cell_death Cell Death (Apoptosis, Necrosis, Pyroptosis) pore->cell_death cytokines Pro-inflammatory Cytokine Release (e.g., IL-1β) inflammation->cytokines cytokines->cell_death

Caption: Simplified P2X7 receptor signaling pathway and the antagonistic action of AZ10606120.

References

Application Notes and Protocols for Migration and Invasion Assays with AZ10606120 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ10606120 dihydrochloride is a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular ATP.[1] The P2X7R is overexpressed in various cancer types and its activation is implicated in tumor progression, including cell proliferation, migration, and invasion.[2] Consequently, antagonism of P2X7R with this compound presents a promising therapeutic strategy to inhibit cancer metastasis. These application notes provide detailed protocols for assessing the effects of this compound on cancer cell migration and invasion.

Mechanism of Action

Extracellular ATP, often abundant in the tumor microenvironment, binds to and activates the P2X7R on cancer cells. This activation triggers downstream signaling cascades, such as the PI3K/Akt pathway, which promote cytoskeletal rearrangements, expression of matrix metalloproteinases (MMPs), and downregulation of cell adhesion molecules like E-cadherin. These events collectively enhance the migratory and invasive potential of cancer cells. This compound acts as a P2X7R antagonist, blocking the binding of ATP and thereby inhibiting these pro-metastatic signaling pathways.

P2X7R_Signaling_Pathway cluster_membrane Cell Membrane P2X7R P2X7 Receptor PI3K PI3K P2X7R->PI3K Activates ATP Extracellular ATP ATP->P2X7R Activates AZ1D AZ10606120 dihydrochloride AZ1D->P2X7R Inhibits Akt Akt PI3K->Akt Signaling Downstream Signaling Akt->Signaling Migration Cell Migration & Invasion Signaling->Migration Inhibition Inhibition

Caption: P2X7R Signaling in Cancer Cell Migration and Invasion.

Data Presentation

The following tables summarize the quantitative effects of this compound on cancer cell proliferation and invasion based on published studies.

Cell LineAssay TypeAZ10606120 ConcentrationIncubation TimeObserved EffectReference
Pancreatic Ductal Adenocarcinoma (Panc-1)Invasion Assay10 µM24 h~20% reduction in cell invasion[2]
Human Glioblastoma (U251)Proliferation Assay5 µM72 hSignificant reduction in tumor cell number[3]
Human Glioblastoma (U251)Proliferation Assay15 µM72 hMore effective at inhibiting proliferation than 50 µM temozolomide[3]
Human Glioblastoma (U251)Proliferation Assay25 µM72 hSignificant reduction in tumor cell number[3]
Human Glioma SamplesProliferation Assay15 µM72 hSignificant inhibition of tumor proliferation[3]

Note on Migration Data: A study on Panc-1 cells reported that 10 µM this compound did not produce a significant effect on cell migration in a scratch wound healing assay under their specific experimental conditions.[3] Further investigation may be required to fully elucidate the effect of this compound on cancer cell migration across different cell lines and assay systems.

Experimental Protocols

Cell Migration - Scratch Wound Healing Assay

This assay is suitable for monitoring the closure of a "wound" or gap in a confluent cell monolayer over time.

Scratch_Assay_Workflow A 1. Seed cells to form a confluent monolayer B 2. Create a 'scratch' with a pipette tip A->B C 3. Wash to remove debris and add media with/without AZ10606120 B->C D 4. Image at 0h and monitor wound closure over time C->D E 5. Quantify the change in wound area D->E

Caption: Workflow for a Scratch Wound Healing Assay.

Materials:

  • Cancer cell line of interest

  • Standard cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (in DMSO or water)

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL or 1 mL pipette tips

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Once the cells are confluent, gently create a linear scratch in the center of the monolayer using a sterile pipette tip.

  • Wash the wells twice with PBS to remove any detached cells and debris.

  • Replace the PBS with fresh culture medium containing the desired concentration of this compound (e.g., 5, 10, 25 µM). A vehicle control (e.g., DMSO) should be run in parallel.

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6, 12, 24 hours) until the wound in the control group is nearly closed.

  • Quantify the area of the wound at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as: ((Area at 0h - Area at xh) / Area at 0h) * 100

Cell Invasion - Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

Invasion_Assay_Workflow A 1. Coat Transwell inserts with Matrigel B 2. Seed cells in serum-free media with/without AZ10606120 in the upper chamber A->B C 3. Add chemoattractant (e.g., media with FBS) to the lower chamber B->C D 4. Incubate to allow for cell invasion C->D E 5. Remove non-invaded cells, fix, and stain invaded cells D->E F 6. Count invaded cells E->F

Caption: Workflow for a Transwell Invasion Assay.

Materials:

  • Cancer cell line of interest

  • Standard cell culture medium

  • FBS

  • PBS

  • This compound stock solution

  • Transwell inserts (8 µm pore size)

  • Matrigel basement membrane matrix

  • 24-well plates

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

Protocol:

  • Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.

  • Harvest and resuspend cells in serum-free medium containing the desired concentration of this compound or vehicle control.

  • Seed the cell suspension into the upper chamber of the Matrigel-coated Transwell inserts.

  • Add culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

  • Incubate the plate for 24-48 hours to allow for cell invasion.

  • After incubation, carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.

  • Fix the invaded cells on the lower surface of the membrane with methanol for 10-15 minutes.

  • Stain the fixed cells with crystal violet for 10-20 minutes.

  • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Count the number of stained, invaded cells in several random fields of view under a microscope. The results can be expressed as the average number of invaded cells per field or as a percentage of the control.

References

Application Notes and Protocols for AZ10606120 Dihydrochloride in P2X7R Dye Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ10606120 dihydrochloride is a potent and selective non-competitive, negative allosteric modulator of the P2X7 receptor (P2X7R), exhibiting a high affinity with an IC50 value of approximately 10 nM.[1] The P2X7 receptor is a ligand-gated ion channel that, upon activation by extracellular ATP, forms a non-selective pore permeable to molecules up to 900 Da. This pore formation can be effectively measured using fluorescent dyes such as YO-PRO-1, ethidium bromide, or propidium iodide. These dyes are normally impermeant to healthy cells but can enter through the P2X7R pore, intercalate with nucleic acids, and emit a fluorescent signal upon binding. Dye uptake assays are therefore a robust method to screen and characterize P2X7R antagonists like AZ10606120. These application notes provide detailed protocols for utilizing this compound in dye uptake assays to study P2X7R inhibition.

Key Characteristics of this compound

PropertyValueReference
Mechanism of Action Non-competitive, negative allosteric modulator of P2X7R[1]
IC50 (human P2X7R) ~10 nM[1]
Selectivity >1000-fold for P2X7R over other P2X receptors[1]
Solubility Soluble in water (17 mg/mL) and DMSO (99 mg/mL). Not soluble in PBS.[2]

P2X7R Signaling Pathway and Inhibition by AZ10606120

Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers the opening of a non-selective cation channel, leading to ion influx (Na⁺, Ca²⁺) and K⁺ efflux. Prolonged activation results in the formation of a larger pore, allowing the passage of molecules up to 900 Da, including fluorescent dyes. This process can initiate downstream signaling cascades, leading to inflammasome activation, cytokine release, and ultimately, cell death. AZ10606120, as a negative allosteric modulator, binds to a site distinct from the ATP binding site and inhibits the conformational changes required for pore formation, thereby blocking dye uptake.

P2X7R_Signaling_and_Inhibition P2X7R Signaling and Inhibition by AZ10606120 cluster_membrane Cell Membrane P2X7R P2X7 Receptor Pore_Formation Pore Formation P2X7R->Pore_Formation Induces ATP Extracellular ATP ATP->P2X7R Activates AZ10606120 AZ10606120 AZ10606120->P2X7R Inhibits (Allosterically) Dye_Uptake Dye Uptake (e.g., YO-PRO-1) Pore_Formation->Dye_Uptake Downstream Downstream Signaling (e.g., Inflammation, Cell Death) Pore_Formation->Downstream

Caption: P2X7R signaling pathway and its inhibition by AZ10606120.

Experimental Protocols

I. YO-PRO-1 Dye Uptake Assay for P2X7R Inhibition

This protocol describes a 96-well plate-based assay to measure the inhibitory effect of AZ10606120 on ATP-induced YO-PRO-1 uptake in cells expressing P2X7R.

Materials:

  • Cells expressing P2X7R (e.g., HEK293-P2X7R, THP-1, or primary immune cells)

  • Cell culture medium

  • 96-well black, clear-bottom tissue culture plates

  • This compound

  • ATP or BzATP (a more potent P2X7R agonist)

  • YO-PRO-1 Iodide

  • Assay Buffer (e.g., HBSS or a low-divalent cation solution)

  • Fluorescence microplate reader (Excitation: ~491 nm, Emission: ~509 nm)

Experimental Workflow:

Inhibition_Assay_Logic Logic of P2X7R Inhibition Assay P2X7R_Active Active P2X7R (Agonist Bound) Pore_Open Pore Open P2X7R_Active->Pore_Open P2X7R_Inactive Inactive P2X7R (Antagonist Bound) Pore_Closed Pore Closed P2X7R_Inactive->Pore_Closed High_Fluorescence High Fluorescence (Dye Uptake) Pore_Open->High_Fluorescence Low_Fluorescence Low Fluorescence (No Dye Uptake) Pore_Closed->Low_Fluorescence

References

Application Notes and Protocols for Intraperitoneal Injection of AZ10606120 dihydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

AZ10606120 dihydrochloride is a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular ATP.[1] The P2X7R is implicated in a variety of physiological and pathological processes, including inflammation, immune response, and cancer.[2][3] As a P2X7R antagonist, AZ10606120 has demonstrated efficacy in various preclinical models, showing anti-tumor and anti-inflammatory effects.[2][4] These application notes provide a detailed protocol for the preparation and intraperitoneal (i.p.) administration of this compound in mouse models, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: P2X7 Receptor Signaling Pathway

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation by high concentrations of extracellular ATP, often present in the tumor microenvironment or sites of inflammation, triggers the opening of a non-selective cation channel. This leads to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺, which in turn activates downstream signaling pathways. One of the key consequences of P2X7R activation is the assembly and activation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines such as IL-1β. P2X7R signaling can also promote tumor growth and proliferation through pathways involving NF-κB and the release of factors like granulocyte-macrophage colony-stimulating factor (GM-CSF). AZ10606120 acts as a negative allosteric modulator, binding to a site distinct from the ATP binding site to inhibit receptor function and block these downstream effects.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca²⁺/Na⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux NFkB NF-κB Activation P2X7R->NFkB Activates NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 K_efflux->NLRP3 IL1b IL-1β Release NLRP3->IL1b GMCSF GM-CSF Release NFkB->GMCSF Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation TumorGrowth Tumor Growth & Proliferation GMCSF->TumorGrowth AZ AZ10606120 AZ->P2X7R Inhibits

Caption: AZ10606120 inhibits the P2X7R signaling pathway.

Quantitative Data

The following tables summarize key in vitro and in vivo parameters for this compound.

Table 1: In Vitro Efficacy of AZ10606120

ParameterValueCell Line/ConditionReference
IC₅₀ (P2X7R Inhibition)~10 nMHuman and rat P2X7R[1]
IC₅₀ (Tumor Cell Reduction)17 µMU251 human glioblastoma[2][3]
Effective Concentration5-25 µMU251 human glioblastoma[5]
Effective Concentration15 µMHuman glioma samples[5]

Table 2: In Vivo Experimental Data for AZ10606120 in Mice

DosageRouteFrequencyMouse ModelObserved EffectReference
2 mg/kgi.p.Daily for 10 daysHumanized mouse model of Graft-versus-Host DiseaseDid not reduce GVHD, increased serum hIFN-γ[4]
5 mg/kgi.p.Every second day for 20 daysPancreatic tumor modelReduced pancreatic tumor growth[4]

Experimental Protocol: Intraperitoneal Injection of this compound in Mice

This protocol provides a detailed procedure for the preparation and intraperitoneal administration of this compound to mice. It is crucial to note that this compound is not soluble in PBS.

Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Saline (0.9% NaCl), sterile

  • Corn oil, sterile (optional vehicle component)

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile 1 mL syringes

  • Sterile needles (27-30 gauge)

  • Analytical balance

  • Vortex mixer

  • Animal scale

Vehicle Preparation

Due to the low aqueous solubility of AZ10606120, a vehicle containing a solubilizing agent such as DMSO is required. Below are suggested vehicle formulations. The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize potential toxicity.

  • Formulation 1 (DMSO/Saline): Aseptically prepare a solution of 10-20% sterile DMSO in sterile saline. For example, to prepare 1 mL of a 10% DMSO solution, mix 100 µL of sterile DMSO with 900 µL of sterile saline.

  • Formulation 2 (DMSO/Corn Oil): For a more sustained release, a solution of DMSO in corn oil can be used. A common formulation is 10% DMSO in sterile corn oil.

Preparation of Dosing Solution

The following example is for a 2 mg/kg dose in a 25 g mouse with a final injection volume of 100 µL.

  • Calculate the required amount of AZ10606120:

    • Dose (mg) = Mouse weight (kg) x Dosage (mg/kg)

    • Dose (mg) = 0.025 kg x 2 mg/kg = 0.05 mg

  • Calculate the concentration of the dosing solution:

    • Concentration (mg/mL) = Dose (mg) / Injection Volume (mL)

    • Concentration (mg/mL) = 0.05 mg / 0.1 mL = 0.5 mg/mL

  • Prepare the dosing solution:

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of the chosen vehicle to achieve the desired concentration. For example, to prepare 1 mL of a 0.5 mg/mL solution, add 0.5 mg of AZ10606120 to 1 mL of the vehicle.

    • Vortex the solution until the compound is completely dissolved. Gentle warming may be necessary but avoid overheating. The final solution should be clear. Prepare fresh on the day of injection.

Intraperitoneal Injection Procedure

IP_Injection_Workflow cluster_prep Preparation cluster_injection Injection cluster_post Post-Injection weigh_mouse 1. Weigh Mouse calc_dose 2. Calculate Dose weigh_mouse->calc_dose prep_solution 3. Prepare Dosing Solution calc_dose->prep_solution restrain 4. Restrain Mouse prep_solution->restrain locate_site 5. Locate Injection Site (Lower Right Quadrant) restrain->locate_site insert_needle 6. Insert Needle (15-30° angle) locate_site->insert_needle aspirate 7. Aspirate insert_needle->aspirate inject 8. Inject Solution aspirate->inject If no fluid withdraw 9. Withdraw Needle inject->withdraw monitor 10. Monitor Animal withdraw->monitor

Caption: Workflow for intraperitoneal injection in mice.
  • Animal Restraint: Properly restrain the mouse to expose the abdomen. Ensure the grip is firm but does not impede breathing.

  • Injection Site: The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen. This location avoids the cecum, urinary bladder, and major blood vessels.

  • Injection:

    • Use a new sterile syringe and needle for each animal.

    • Tilt the mouse's head slightly downwards.

    • Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate by pulling back the plunger to ensure that no fluid (blood or urine) enters the syringe. If fluid is aspirated, discard the syringe and start over with a fresh preparation.

    • If the aspiration is clear, slowly and steadily inject the calculated volume of the AZ10606120 solution.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.

Safety Precautions

  • Follow all institutional guidelines for animal handling and care.

  • Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Dispose of all sharps and chemical waste according to institutional protocols.

Disclaimer: This protocol is intended as a guideline. Researchers should optimize the dosage, vehicle, and administration schedule based on their specific experimental model and objectives. It is highly recommended to perform a pilot study to determine the optimal conditions and assess for any potential toxicity.

References

Troubleshooting & Optimization

AZ10606120 dihydrochloride solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with AZ10606120 dihydrochloride. Below you will find solubility data, troubleshooting guides for common experimental issues, and a diagram illustrating a typical cell viability workflow.

Solubility Data

The solubility of this compound can vary slightly between batches and is influenced by factors such as the purity of the solvent and temperature. The following table summarizes the reported solubility in DMSO and water.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 8.33 - 99 mg/mL16.81 - 199.8 mMSonication may be required. Use of fresh, non-hygroscopic DMSO is recommended as absorbed moisture can reduce solubility.[1][2]
Water 2 - 17 mg/mL4.04 - 25 mMSonication is often necessary to achieve complete dissolution.[1][2]

Note: The molecular weight of this compound is 495.48 g/mol .[3][4]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and challenges encountered when working with this compound.

Q1: My this compound is not fully dissolving in water. What can I do?

A1: Difficulty dissolving this compound in aqueous solutions is a common issue. Here are a few troubleshooting steps:

  • Sonication: As recommended by several suppliers, using an ultrasonic bath can aid in dissolution.[1][5]

  • Warming: Gently warming the solution may improve solubility, but be cautious of potential degradation at higher temperatures.

  • pH Adjustment: The solubility of amine-containing compounds like AZ10606120 can be pH-dependent. Adjusting the pH of the aqueous buffer may enhance solubility.

  • Fresh Solvent: Always use freshly prepared, high-purity water.

Q2: I'm observing precipitation of the compound after diluting my DMSO stock solution into an aqueous buffer (e.g., PBS). How can I prevent this?

A2: This is a common problem when diluting a high-concentration DMSO stock into an aqueous medium. This compound is noted to be insoluble in PBS.[2] To mitigate this:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration in your working solution that is as low as possible, typically well below 1%, to maintain the compound's solubility.

  • Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach.

  • Pre-warm the Aqueous Buffer: Having the aqueous buffer at a slightly elevated temperature (e.g., 37°C) before adding the DMSO stock can sometimes help.

  • Vortexing During Addition: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing.

Q3: What is the recommended storage condition for this compound solutions?

A3: For stock solutions prepared in a solvent, it is recommended to aliquot and store them at -20°C for up to one month or at -80°C for up to six months.[1] This practice helps to prevent degradation from repeated freeze-thaw cycles.[1] The powdered form should be stored desiccated at room temperature.[3][4]

Q4: Can I use this compound directly in my cell culture medium?

A4: Yes, but it's crucial to ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects. For aqueous stock solutions, sterile filter the solution using a 0.22 µm filter before adding it to your cell culture.[1]

Experimental Workflow and Signaling Pathway

This compound is a potent and selective antagonist of the P2X7 receptor (P2X7R).[1][2][3] This receptor is an ATP-gated ion channel involved in various cellular processes, including inflammation and cell death.[6] The following diagrams illustrate a typical experimental workflow to assess the effect of AZ10606120 on cell viability and its mechanism of action.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_compound Prepare AZ10606120 Stock (e.g., 100 mM in DMSO) treat Treat Cells with AZ10606120 (e.g., 5-25 µM for 72h) prep_compound->treat prep_cells Seed Cells (e.g., Glioblastoma cells) prep_cells->treat control Vehicle Control (DMSO only) prep_cells->control cell_count Cell Counting (e.g., DAPI staining) treat->cell_count ldh_assay LDH Assay (Cytotoxicity) treat->ldh_assay control->cell_count control->ldh_assay analyze Compare Treated vs. Control (Assess cell number reduction) cell_count->analyze ldh_assay->analyze

Caption: Workflow for assessing AZ10606120's effect on cell viability.

G cluster_pathway P2X7 Receptor Signaling Inhibition atp Extracellular ATP p2x7r P2X7 Receptor atp->p2x7r Activates channel Ion Channel Opening (Ca²⁺, Na⁺ influx; K⁺ efflux) p2x7r->channel Leads to az AZ10606120 (Antagonist) az->p2x7r Blocks downstream Downstream Effects (e.g., Inflammasome Activation, Reduced Tumor Growth) channel->downstream

Caption: AZ10606120 blocks P2X7R signaling.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the recommended sonication procedure for dissolving AZ10606120 dihydrochloride, along with troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in both water and Dimethyl Sulfoxide (DMSO). For higher concentrations, DMSO is the preferred solvent.[1]

Q2: Why is sonication recommended for dissolving this compound?

A2: Sonication is recommended to facilitate the dissolution of this compound, particularly at higher concentrations.[2] The process uses sound energy to agitate particles, which can help break down intermolecular interactions and speed up the dissolution process.[3][4]

Q3: What is the maximum soluble concentration of this compound?

A3: The maximum soluble concentrations are provided in the table below. Please note that solubility can be batch-specific.

Q4: Can I dissolve this compound in PBS?

A4: It is not recommended to dissolve this compound in PBS solution.[1]

Quantitative Data Summary

The solubility of this compound in commonly used laboratory solvents is summarized in the table below.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water1.5 - 12.393.03 - 25Sonication is recommended.[2]
DMSO8 - 9916.15 - 199.8Sonication is recommended for higher concentrations.[1][2] Use fresh DMSO as moisture can reduce solubility.[1]

Experimental Protocol: Dissolving this compound using Sonication

This protocol provides a general guideline for dissolving this compound using a bath sonicator.

Materials:

  • This compound powder

  • High-purity solvent (Water or DMSO)

  • Appropriate vials (e.g., glass or polypropylene)

  • Bath sonicator

  • Vortex mixer (optional)

Procedure:

  • Preparation: Weigh the desired amount of this compound and place it in a suitable vial.

  • Solvent Addition: Add the appropriate volume of the selected solvent (Water or DMSO) to the vial to achieve the desired concentration.

  • Initial Mixing (Optional): Briefly vortex the vial to disperse the powder in the solvent.

  • Sonication:

    • Ensure the sonicator bath is filled with water, and degas the water by running the sonicator for a few minutes before use.[5][6]

    • Place the vial containing the solution into a tube rack or basket within the sonicator bath. Ensure the vial is suspended in the water and not in direct contact with the bottom of the tank.[7]

    • Turn on the sonicator. The sonication process generates ultrasonic waves that create cavitation bubbles in the solvent, which implode to help break up and dissolve the solid particles.[5][8]

    • Sonicate in short intervals (e.g., 5-10 minutes) to prevent overheating of the sample.[3]

  • Visual Inspection: After each sonication interval, visually inspect the solution to check for undissolved particles. If particles are still present, repeat the sonication step.

  • Completion: The dissolution is complete when no visible particles remain, and the solution is clear.

  • Storage: Once dissolved, store the stock solution as recommended on the product datasheet.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not fully dissolve Insufficient sonication time or power.Increase the sonication time in short intervals. If your sonicator has power settings, you can cautiously increase the power.
Concentration is too high for the chosen solvent.Try diluting the solution by adding more solvent. Refer to the solubility table for maximum concentrations.
Poor solvent quality.Use high-purity, fresh solvents. For DMSO, use an anhydrous grade as it can absorb moisture, which may reduce solubility.[1]
Solution becomes cloudy or precipitates after cooling The compound may have limited solubility at room temperature after being dissolved with the aid of heat from sonication.Gently warm the solution and sonicate again before use. Consider preparing a more dilute stock solution.
Sample appears to have degraded Excessive sonication can generate heat, potentially degrading the compound.Sonicate in shorter bursts and allow the sample to cool between intervals. If possible, use a cooled sonicator bath.[3]

Signaling Pathway Diagram

This compound is a potent and selective antagonist of the P2X7 receptor. The activation of the P2X7 receptor by its endogenous ligand, ATP, triggers a cascade of downstream signaling events. The following diagram illustrates a simplified representation of the P2X7 receptor signaling pathway.

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway cluster_downstream Downstream Effects ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Channel Ion Channel Opening P2X7R->Ion_Channel AZ10606120 AZ10606120 dihydrochloride AZ10606120->P2X7R Inhibits Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx K_Efflux K⁺ Efflux Ion_Channel->K_Efflux NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 NFkB NF-κB Pathway Ca_Influx->NFkB K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Pro_inflammatory Pro-inflammatory Cytokines NFkB->Pro_inflammatory

Caption: P2X7 Receptor Signaling Pathway and its inhibition by AZ10606120.

References

Long-term storage and stability of AZ10606120 dihydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of AZ10606120 dihydrochloride solutions.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored for long-term stability?

For long-term storage, solid this compound should be kept at -20°C for up to three years.[1][2][3] Some suppliers suggest storage at 4°C or desiccated at room temperature for shorter periods.[4][5] Always refer to the manufacturer's specific recommendations provided on the product's datasheet.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

Dimethyl sulfoxide (DMSO) and water are common solvents for preparing stock solutions of this compound. DMSO allows for higher concentrations compared to water. It is crucial to use anhydrous DMSO as the solvent is hygroscopic, and absorbed moisture can impact solubility.[1][4]

Q3: What are the recommended storage conditions and shelf-life for stock solutions?

Stock solutions of this compound in DMSO can be stored at -80°C for 6 months to a year, or at -20°C for up to one month.[1][2][4] To maintain the integrity of the solution, it is highly recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[1][3][4]

Q4: Can I dissolve this compound in PBS?

It is noted that this compound is not soluble in PBS solution and should not be used for administration.[1]

Q5: Are there any special handling instructions for preparing aqueous solutions?

Yes, if you are preparing a stock solution in water, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[4] Sonication may also be necessary to achieve complete dissolution in both water and DMSO.[2][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving the Compound - Incomplete dissolution due to insufficient mixing or solvent volume.- Use of non-anhydrous DMSO.[1][4]- Vortex or sonicate the solution to aid dissolution.[2][4]- Ensure you are using fresh, anhydrous DMSO.- Gently warm the solution if the compound's stability at higher temperatures is not a concern (refer to product datasheet).
Precipitation Observed in Stored Solutions - Solution concentration is too high for the storage temperature.- Repeated freeze-thaw cycles.[1][3][4]- Before use, allow the vial to equilibrate to room temperature and vortex to ensure the compound is fully dissolved.- Prepare smaller aliquots of the stock solution to minimize freeze-thaw cycles.
Inconsistent Experimental Results - Degradation of the compound due to improper storage.- Inaccurate concentration of the stock solution.- Always follow the recommended storage conditions for both solid compound and stock solutions.- Use freshly prepared stock solutions or solutions that have been stored correctly at -80°C.- Recalibrate the concentration of your stock solution if degradation is suspected.

Data Presentation

Storage Conditions and Stability
FormStorage TemperatureDurationCitations
Solid (Powder) Room TemperatureShort-term[5]
4°CMid-term[4]
-20°CUp to 3 years[1][2][3]
Solution (in DMSO) -20°CUp to 1 month[1][4]
-80°C6 months - 1 year[1][2][4]
Solubility
SolventMaximum ConcentrationNotesCitations
Water 3.03 mM - 25 mMSonication may be required.[2][4]
DMSO 16.15 mM - 199.8 mMUse of fresh, anhydrous DMSO and sonication is recommended.[1][2][4]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculation: Based on the molecular weight of this compound (495.48 g/mol ), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of the compound, you would add 201.8 µL of DMSO.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Vortex the vial and, if necessary, sonicate briefly to ensure the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term stability.

Protocol for Assessing Solution Stability (General Guideline)
  • Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Initial Analysis: Immediately after preparation (T=0), analyze the solution using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) to determine the initial purity and concentration.

  • Storage: Store aliquots of the solution under the desired storage conditions (e.g., -20°C, -80°C, 4°C, room temperature).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot and re-analyze it using the same analytical method.

  • Data Comparison: Compare the purity and concentration at each time point to the initial (T=0) data to determine the extent of degradation.

Mandatory Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds & Activates AZ10606120 AZ10606120 dihydrochloride AZ10606120->P2X7R Allosterically Inhibits Ion_Flux Ion Flux (Ca²⁺, Na⁺, K⁺) P2X7R->Ion_Flux Opens Channel Downstream Downstream Signaling (e.g., NLRP3 Inflammasome) Ion_Flux->Downstream Triggers

Caption: P2X7 Receptor Signaling and Inhibition by AZ10606120.

experimental_workflow cluster_storage Storage Options start Start: Solid AZ10606120 equilibrate Equilibrate to Room Temperature start->equilibrate add_solvent Add Anhydrous Solvent (e.g., DMSO) equilibrate->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve stock_solution Stock Solution Prepared dissolve->stock_solution aliquot Aliquot into Single-Use Vials stock_solution->aliquot store_minus_80 Store at -80°C (Long-term) aliquot->store_minus_80 store_minus_20 Store at -20°C (Short-term) aliquot->store_minus_20 use_in_experiment Use in Experiment store_minus_80->use_in_experiment store_minus_20->use_in_experiment

Caption: Workflow for Solution Preparation and Storage.

References

Optimizing AZ10606120 Dihydrochloride Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZ10606120 dihydrochloride in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in optimizing experimental conditions and interpreting results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the P2X7 receptor (P2X7R).[1][2][3][4] It functions as a negative allosteric modulator, binding to a site distinct from the ATP binding site to inhibit receptor activation.[3] The P2X7R is an ATP-gated ion channel, and its activation is linked to various cellular processes, including inflammation and cell death.[5][6]

Q2: What is the recommended starting concentration for my in vitro experiments?

The optimal concentration of this compound is cell-type dependent. Based on published studies, a common starting point is the low micromolar range. For instance, in U251 human glioblastoma cells, concentrations of 5 µM and 25 µM have been shown to be effective, while 15 µM was used for human glioma samples.[1][7] For pancreatic ductal adenocarcinoma (PDAC) cell lines, a concentration of 10 µM has been used to reduce proliferation, migration, and invasion.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store stock solutions of this compound?

This compound is soluble in both DMSO and water.[3] For stock solutions, using fresh, moisture-free DMSO is recommended to ensure maximum solubility.[1] Stock solutions in DMSO can typically be stored at -20°C for one month or -80°C for up to six months; it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] If water is used as the solvent, it is recommended to filter-sterilize the solution before use.[2]

Q4: What are the known off-target effects of this compound?

This compound is described as a selective antagonist for the P2X7 receptor with little to no effect on other P2X receptor subtypes.[2][4] However, as with any pharmacological inhibitor, performing appropriate controls is crucial to validate the specificity of the observed effects. This may include using a different P2X7R antagonist or employing genetic knockdown/knockout of the P2X7R.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of this compound Suboptimal Concentration: The concentration used may be too low for the specific cell type or experimental conditions.Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 100 µM) to determine the IC50 value.
Incorrect Stock Solution Preparation/Storage: Degradation of the compound due to improper handling.Prepare fresh stock solutions using high-quality, anhydrous DMSO. Aliquot and store at -80°C to avoid freeze-thaw cycles.
Low P2X7R Expression: The cell line used may not express sufficient levels of the P2X7 receptor.Verify P2X7R expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.
High Cell Death or Toxicity Concentration Too High: The concentration of this compound may be cytotoxic to the cells.Perform a cell viability assay (e.g., MTT, LDH release) to determine the cytotoxic concentration range and select a non-toxic concentration for your experiments.[2][8]
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1-0.5%). Include a vehicle control in your experiments.
Inconsistent or Variable Results Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density.
Compound Precipitation: The compound may be precipitating out of solution at the working concentration.Visually inspect the media for any signs of precipitation. If necessary, sonication may be used to aid dissolution when preparing aqueous solutions.[9]

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference(s)
DMSO99199.8[1]
DMSO49.55100[3]
Water17-[1]
Water12.3925[3]
Water1.53.03[9]

Table 2: Effective In Vitro Concentrations of this compound

Cell Line/TissueConcentration(s)Incubation TimeObserved EffectReference(s)
U251 human glioblastoma5 µM, 25 µM72 hReduced tumor cell number[1][7]
Human glioma samples15 µM72 hReduced tumor cell number[1][10]
Pancreatic ductal adenocarcinoma (PDAC) cell lines10 µM1 h, 24 h, 60 hReduced migration, invasion, and proliferation[2]
Patient-derived primary glioblastoma1-100 µM72 hDepleted tumor cells, increased LDH levels[2]
Glioblastoma cancer stem cells (GSCs)-72 hReduced GSC numbers[11]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cell Proliferation Assay (DAPI Staining)

This protocol is adapted from studies on glioblastoma cells.[1][7]

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug concentration).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).[1][7]

  • Fixation: Discard the media and fix the cells with a 1:1 acetone-methanol solution at -20°C for 15 minutes.[1]

  • Staining: Wash the cells with PBS and then stain with a DAPI solution (e.g., 5 µM) at room temperature for 1 hour.[1]

  • Imaging: Acquire images using a fluorescence microscope.

  • Quantification: Count the number of DAPI-positive nuclei in multiple fields of view for each condition to determine the effect on cell number.

Visualizations

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates AZ10606120 AZ10606120 dihydrochloride AZ10606120->P2X7R Inhibits (Allosteric) Ion_Channel Ion Channel Opening P2X7R->Ion_Channel Downstream Downstream Signaling Ion_Channel->Downstream Inflammation Inflammation Downstream->Inflammation Cell_Death Cell Death Downstream->Cell_Death

Caption: Mechanism of action of this compound on the P2X7 receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare AZ10606120 Stock Solution (DMSO) Treat Treat Cells with AZ10606120 Dilutions Stock->Treat Cells Seed Cells in Multi-well Plate Cells->Treat Incubate Incubate for Specified Duration Treat->Incubate Assay Perform In Vitro Assay (e.g., Proliferation, Viability) Incubate->Assay Data Data Acquisition and Analysis Assay->Data

Caption: General experimental workflow for in vitro studies using this compound.

Troubleshooting_Logic Start Experiment Start Observe Observe No Effect Start->Observe Check_Conc Is Concentration Optimal? Observe->Check_Conc Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response No Check_P2X7R Check P2X7R Expression Check_Conc->Check_P2X7R Yes Success Problem Resolved Dose_Response->Success Check_Stock Is Stock Solution Viable? Check_P2X7R->Check_Stock New_Stock Prepare Fresh Stock Solution Check_Stock->New_Stock No Check_Stock->Success Yes New_Stock->Success

Caption: A logical troubleshooting workflow for addressing a lack of experimental effect.

References

Troubleshooting inconsistent results with AZ10606120 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AZ10606120 dihydrochloride. The information is designed to help address specific issues and ensure consistent, reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? this compound is a potent and selective antagonist for the P2X7 receptor (P2X7R).[1][2] It functions as a negative allosteric modulator, binding to a site distinct from the ATP binding site to inhibit receptor function.[3][4] Activation of the P2X7 receptor by high concentrations of extracellular ATP normally triggers the influx of Na⁺ and Ca²⁺ and the efflux of K⁺, leading to downstream events like NLRP3 inflammasome activation and the release of pro-inflammatory cytokines.[5][6][7][8] AZ10606120 blocks these ATP-induced events.[8]

Q2: How should I dissolve and store this compound? Proper dissolution and storage are critical for maintaining the compound's activity.

  • Solvents : For stock solutions, high-purity DMSO (up to 100 mM) or water (up to 25 mM) are recommended.[3] Some sources report lower aqueous solubility (~1.5-17 mg/mL), and sonication may be required to fully dissolve the compound in water.[2][4] It is important to note that this product is reportedly not soluble in PBS.[2]

  • Storage : The solid powder should be stored desiccated at room temperature or at -20°C for up to three years.[2][3][4] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1][2]

Q3: Are there known species-specific differences in the activity of AZ10606120? Yes, the potency of AZ10606120 can differ between species. The binding affinity (KD) is reported to be 1.4 nM at human P2X7 receptors and 19 nM at rat P2X7 receptors.[3][4] Such differences are common for P2X7R antagonists and are an important consideration when translating results from animal models to human systems.[9][10]

Troubleshooting Inconsistent Results

Issue 1: I am observing little to no inhibition of P2X7R activity.

  • Potential Cause: Improper Compound Handling

    • Question: How can I be sure my compound is active?

    • Answer: Ensure the compound has been stored correctly as a powder (desiccated) and as a stock solution (-80°C).[1][2] Avoid multiple freeze-thaw cycles by preparing single-use aliquots. For experiments, it is always best practice to use freshly prepared dilutions from your stock solution.

  • Potential Cause: Suboptimal Compound Concentration

    • Question: What concentration of AZ10606120 should I use?

    • Answer: The reported IC50 is approximately 10 nM for human and rat P2X7R.[1][11] However, the optimal concentration can vary based on the cell type, P2X7R expression level, and specific assay conditions. We recommend performing a full dose-response curve to determine the IC50 in your specific experimental system. In cell-based assays, effective concentrations have ranged from the nanomolar to the low micromolar range (e.g., 5-25 µM in glioma cells).[2][12]

  • Potential Cause: Poor Solubility in Assay Buffer

    • Question: My compound seems to be precipitating in the final assay buffer. What can I do?

    • Answer: AZ10606120 is not soluble in PBS.[2] When diluting your DMSO or water stock solution into an aqueous buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) and compatible with your cells. If you suspect precipitation, perform a solubility test at the final working concentration before beginning your experiment. Sonication may aid dissolution in aqueous solutions.[4]

  • Potential Cause: High Agonist Concentration or Low Receptor Expression

    • Question: My results are still inconsistent, even after checking the compound and concentration. What else could be wrong?

    • Answer: Very high concentrations of the P2X7R agonist (e.g., ATP or BzATP) can overcome the inhibitory effect of the antagonist.[13] Consider titrating your agonist to find an optimal concentration. Additionally, confirm the expression level of the P2X7 receptor in your cell model using methods like Western blot or qPCR, as low expression will result in a weak signal that is difficult to inhibit reliably.[13]

Issue 2: I am observing unexpected or potential off-target effects.

  • Potential Cause: Cytotoxicity or Non-Specific Effects

    • Question: How do I distinguish between P2X7R-specific inhibition and general cytotoxicity?

    • Answer: High concentrations of any small molecule can lead to off-target effects or cytotoxicity.[14][15] Always use the lowest effective concentration determined from your dose-response curve. To confirm that the observed phenotype is due to P2X7R inhibition, run parallel cell viability assays (e.g., LDH, MTT, or Trypan Blue) to rule out general toxicity.

  • Potential Cause: True Off-Target Activity

    • Question: How can I confirm that the observed effect is truly mediated by P2X7R?

Quantitative Data Presentation

ParameterSpeciesValueNotes / Assay TypeReference(s)
Binding Affinity (KD) Human1.4 nMRadioligand binding assay[3][4]
Rat19 nMRadioligand binding assay[3][4]
IC50 Human / Rat~10 nMVaries by assay[1][11]
Solubility Waterup to 25 mM (12.39 mg/mL)Sonication may be needed.[3]
DMSOup to 100 mM (49.55 mg/mL)Use fresh, high-purity DMSO.[2][3]

Experimental Protocols

Protocol 1: P2X7R-Mediated Calcium Influx Assay This protocol measures the ability of AZ10606120 to inhibit agonist-induced calcium influx in P2X7R-expressing cells.

  • Cell Plating: Seed P2X7R-expressing cells onto a 96-well black, clear-bottom microplate and allow them to adhere overnight.

  • Dye Loading: Wash cells with a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium). Load cells with a calcium indicator dye (e.g., Fluo-4 AM) as per the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice to remove excess dye.

  • Compound Incubation: Add dilutions of AZ10606120 (and a vehicle control) to the wells and pre-incubate for 15-30 minutes.

  • Signal Measurement: Place the plate in a fluorescence plate reader equipped with an injector. Set the reader to record fluorescence at appropriate excitation/emission wavelengths.

  • Agonist Stimulation: Establish a baseline fluorescence reading for several seconds, then inject a P2X7R agonist (e.g., BzATP) to achieve a final concentration in its EC50-EC80 range.

  • Data Analysis: Continue recording fluorescence to capture the peak response. The inhibitory effect is calculated by comparing the peak fluorescence in antagonist-treated wells to the vehicle control. Plot a dose-response curve to determine the IC50.[13]

Protocol 2: IL-1β Release Assay This protocol assesses the inhibition of P2X7R-dependent inflammasome activation by measuring the release of interleukin-1β (IL-1β).

  • Cell Priming (for immune cells like macrophages): Plate cells and prime them with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 2-4 hours to induce pro-IL-1β expression.

  • Compound Incubation: After priming, wash the cells and replace the medium. Add various concentrations of AZ10606120 and pre-incubate for 30-60 minutes.

  • P2X7R Activation: Add a P2X7R agonist (e.g., ATP, typically in the mM range) to stimulate the cells and activate the NLRP3 inflammasome. Incubate for an appropriate time (e.g., 30-60 minutes).

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • IL-1β Quantification: Measure the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Normalize the IL-1β concentrations to the vehicle control and calculate the percent inhibition at each AZ10606120 concentration to determine the IC50.

Mandatory Visualizations

P2X7_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2X7R P2X7 Receptor Ion_Flux Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7R->Ion_Flux ATP ATP (Agonist) ATP->P2X7R Activates AZ AZ10606120 AZ->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β → IL-1β (Release) Casp1->IL1b

Caption: P2X7R signaling pathway and inhibition by AZ10606120.

Troubleshooting_Workflow Start Inconsistent or No Inhibition Observed Check_Compound 1. Check Compound Integrity - Correct storage? - Fresh dilutions? Start->Check_Compound Check_Compound->Start No, fix handling Check_Solubility 2. Verify Solubility - Correct solvent (Water/DMSO)? - No PBS? - No precipitation? Check_Compound->Check_Solubility Yes Check_Solubility->Start No, re-dissolve Check_Concentration 3. Validate Concentration - Dose-response performed? - Calculations correct? Check_Solubility->Check_Concentration Yes Check_Concentration->Start No, re-calculate Check_Assay 4. Assess Assay Conditions - P2X7R expression confirmed? - Agonist concentration optimal? Check_Concentration->Check_Assay Yes Consider_Off_Target Consider Off-Target Effects or Cytotoxicity Check_Assay->Consider_Off_Target No, optimize assay Success Problem Resolved Check_Assay->Success Yes

Caption: A logical workflow for troubleshooting inconsistent results.

References

Preventing precipitation of AZ10606120 dihydrochloride in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ10606120 dihydrochloride.

Troubleshooting Guide: Preventing Precipitation of this compound in Culture Media

Precipitation of this compound upon addition to cell culture media can lead to inaccurate experimental results. This guide provides a systematic approach to troubleshoot and prevent this issue.

Potential Causes of Precipitation:

  • Low Aqueous Solubility: The compound may have limited solubility in the aqueous, high-salt environment of cell culture media.

  • Solvent Shock: Rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution.

  • Media Composition: High concentrations of salts, proteins, and other components in the culture medium can reduce the solubility of the compound. Dihydrochloride salts can be particularly susceptible to the "common ion effect" in media with high chloride concentrations.[1][2]

  • pH Instability: Changes in the pH of the culture medium can affect the ionization state and solubility of the compound.[3][4]

  • Temperature Fluctuations: Shifting temperatures, such as adding a cold stock solution to warm media, can decrease solubility.[3][5][6]

Troubleshooting Flowchart

G start Precipitation Observed in Culture Media check_stock 1. Verify Stock Solution - Is the stock solution clear? - Is the concentration correct? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_dilution 2. Review Dilution Protocol - What is the final DMSO concentration? - Was the media pre-warmed? check_stock->check_dilution Yes remake_stock->check_dilution optimize_dilution Optimize Dilution: - Decrease final concentration. - Pre-warm media to 37°C. - Add stock dropwise while vortexing. check_dilution->optimize_dilution Suboptimal test_solubility 3. Test Solubility in Media - Perform a solubility test in your specific media (see protocol below). check_dilution->test_solubility Optimal optimize_dilution->test_solubility modify_media Modify Media Conditions: - Test in serum-free vs. serum-containing media. - Consider a different basal media formulation. test_solubility->modify_media Precipitation still occurs contact_support Issue Persists? Contact Technical Support test_solubility->contact_support Issue Resolved modify_media->contact_support G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm P2X7 P2X7 Receptor ion_flux Ion Flux (Ca²⁺ influx, K⁺ efflux) P2X7->ion_flux pore Macropore Formation P2X7->pore Prolonged activation eATP Extracellular ATP eATP->P2X7 Activates AZ AZ10606120 AZ->P2X7 Inhibits (Allosteric) NLRP3 NLRP3 Inflammasome Activation ion_flux->NLRP3 nfkb NF-κB Pathway ion_flux->nfkb mapk MAPK Pathways (ERK, JNK, p38) ion_flux->mapk cell_responses Cellular Responses (Inflammation, Apoptosis, Proliferation) pore->cell_responses caspase1 Caspase-1 Activation NLRP3->caspase1 il1b IL-1β Release caspase1->il1b il1b->cell_responses nfkb->cell_responses mapk->cell_responses

References

Best practices for preparing AZ10606120 dihydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the handling and preparation of AZ10606120 dihydrochloride stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist for the P2X7 receptor (P2X7R), with an IC50 of approximately 10 nM for human and rat receptors.[1][2] It functions as a negative allosteric modulator, binding to a site distinct from the ATP binding site on the P2X7 receptor.[3] This compound has been shown to have anti-depressant effects and can reduce tumor growth.[1]

Q2: What are the recommended solvents for dissolving this compound?

The recommended solvents for preparing stock solutions of this compound are Dimethyl Sulfoxide (DMSO) and water. It is reported to be insoluble in ethanol.[2] For in vivo studies, it has been formulated as a homogeneous suspension in CMC-Na.[2]

Q3: How should I store the solid compound and my prepared stock solutions?

  • Solid Compound: The solid powder should be stored at -20°C for long-term stability (up to 3 years) or desiccated at room temperature.[2][4]

  • Stock Solutions: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2] For long-term storage, store aliquots at -80°C for up to one year.[2] For shorter-term storage, -20°C for up to one month is recommended.[1]

Q4: Is this compound compatible with PBS?

No, this product is not soluble in PBS solution and should not be dissolved in it for administration.[2]

Solubility Data

The solubility of this compound in common laboratory solvents is summarized below. Please note that batch-to-batch variations in molecular weight due to hydration may slightly affect the volumes required for preparing stock solutions.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 49.55 - 99100 - 199.8Use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[2] Sonication may be required.[5]
Water 2 - 174.04 - 25Sonication is recommended to aid dissolution.[1][5]
Ethanol InsolubleInsolubleNot a recommended solvent.[2]

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound using DMSO.

Materials:

  • This compound powder

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated pipettes

Procedure:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming on the compound.[6]

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable container. For example, to prepare 1 mL of a 10 mM solution (MW: 495.48 g/mol ), you would need 4.95 mg of the compound.

  • Solvent Addition: Add the calculated volume of fresh DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.[5] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile vials.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[2]

Troubleshooting Guide

Issue 1: Difficulty Dissolving the Compound

If you encounter issues with dissolving this compound, consider the following troubleshooting steps.

G cluster_0 Troubleshooting Dissolution start Compound not dissolving check_solvent Is the solvent fresh DMSO or water? start->check_solvent use_fresh Use fresh, anhydrous DMSO. Hygroscopic DMSO reduces solubility. check_solvent->use_fresh No vortex Have you vortexed thoroughly? check_solvent->vortex Yes use_fresh->vortex vortex_more Vortex for an additional 2-3 minutes. vortex->vortex_more No sonicate Have you tried sonication? vortex->sonicate Yes vortex_more->sonicate sonicate_action Sonicate in a water bath for 15-30 minutes. sonicate->sonicate_action No recheck Re-evaluate concentration. Is it within solubility limits? sonicate->recheck Yes sonicate_action->recheck dilute Prepare a more dilute stock solution. recheck->dilute No success Solution should be clear. recheck->success Yes dilute->success P2X7_Pathway cluster_pathway P2X7 Receptor Signaling atp Extracellular ATP p2x7 P2X7 Receptor atp->p2x7 Activates ion_influx Ion Influx (Ca²⁺, Na⁺) p2x7->ion_influx az10606120 AZ10606120 az10606120->p2x7 Inhibits downstream Downstream Signaling (e.g., NLRP3 Inflammasome) ion_influx->downstream

References

Validation & Comparative

A Comparative Guide to P2X7R Antagonists: AZ10606120 Dihydrochloride vs. Brilliant Blue G

Author: BenchChem Technical Support Team. Date: December 2025

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in cellular signaling, particularly in response to high concentrations of extracellular ATP, often associated with cellular stress and damage.[1] Its activation triggers a cascade of downstream events, including ion flux, inflammation, and programmed cell death, making it a compelling therapeutic target for a variety of inflammatory, neurological, and oncological disorders.[1][2] This guide provides a detailed comparison of two commonly used P2X7R antagonists: the highly potent and selective AZ10606120 dihydrochloride and the widely utilized, though less specific, Brilliant Blue G (BBG).

Quantitative Data Comparison

The following table summarizes the inhibitory potency (IC50) of AZ10606120 and Brilliant Blue G on the P2X7 receptor across different species and cell types, as reported in the literature.

CompoundTargetSpeciesIC50Reference
This compound P2X7RNot Specified~10 nM[3]
U251 Glioblastoma CellsHuman17 µM (cell viability)[4]
Brilliant Blue G P2X7RRat10 nM[5]
P2X7RHuman200 nM[5]
P2X4RHuman3.2 µM[5]
P2X4RRat>10 µM[5]
Other P2X ReceptorsRat/Human2 to >30 µM[5]

Note: The IC50 for AZ10606120 in U251 cells reflects the concentration required to reduce cell number, which may not directly correlate with receptor binding inhibition.

P2X7R Signaling Pathway

Activation of the P2X7 receptor initiates a complex network of intracellular signaling pathways. Initially, it functions as a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[6][7] Prolonged activation results in the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da.[1] These events trigger downstream cascades involving MAP kinases (p38, ERK, JNK), activation of the NLRP3 inflammasome, and subsequent release of pro-inflammatory cytokines like IL-1β and IL-18.[8][9]

P2X7R_Signaling_Pathway cluster_membrane Plasma Membrane P2X7R P2X7R Ca_influx Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7R->Ca_influx Channel Opening Pore Macropore Formation P2X7R->Pore Prolonged Activation ATP Extracellular ATP ATP->P2X7R Activates MAPK MAPK Activation (p38, ERK, JNK) Ca_influx->MAPK NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Pore->NLRP3 Apoptosis Apoptosis Pore->Apoptosis Inflammation Inflammation MAPK->Inflammation Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β / IL-18 Release Caspase1->IL1b IL1b->Inflammation Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Potency cluster_selectivity Selectivity Profiling cluster_functional Functional Assays Screen High-Throughput Screen (e.g., Ca²⁺ Influx Assay) PoreAssay Pore Formation Assay (Dye Uptake) Screen->PoreAssay Validate Hits IC50 IC50 Determination PoreAssay->IC50 Selectivity Test against other P2X Receptor Subtypes IC50->Selectivity Characterize Lead Functional Cell Viability / Cytotoxicity IL-1β Release Selectivity->Functional Assess Cellular Effects Inhibitor_Comparison P2X7R P2X7R Antagonists AZ10606120 AZ10606120 Potency: High (IC50 ~10 nM) Selectivity: High Key Application: Cancer Models (Glioma) Note: More potent than BBG in human glioma cells P2X7R->AZ10606120 BBG Brilliant Blue G (BBG) Potency: High (Rat), Moderate (Human) Selectivity: Moderate (Inhibits other P2XRs) Key Application: Neuroinflammation Models Note: Crosses blood-brain barrier P2X7R->BBG

References

A Comparative Guide to P2X7R Antagonists: AZ10606120 Dihydrochloride vs. Oxidized ATP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable P2X7 receptor (P2X7R) antagonist is a critical decision in the exploration of therapeutic interventions for a host of inflammatory, neurological, and oncological conditions. This guide provides an objective comparison of two commonly used P2X7R antagonists, the highly selective allosteric modulator AZ10606120 dihydrochloride and the classic irreversible antagonist, oxidized ATP (oATP).

The P2X7 receptor, an ATP-gated ion channel, plays a pivotal role in mediating inflammatory responses, immune cell activation, and programmed cell death.[1][2] Its activation by high concentrations of extracellular ATP, often present in the tumor microenvironment or sites of inflammation, triggers a cascade of downstream signaling events.[3] Consequently, the development and characterization of potent and specific P2X7R antagonists are of significant interest in drug discovery.

Performance and Properties: A Head-to-Head Comparison

This compound and oxidized ATP represent two distinct classes of P2X7R antagonists, differing significantly in their mechanism of action, potency, and specificity.

This compound is a potent and highly selective non-competitive, negative allosteric modulator of the P2X7R.[4][5] It binds to a site distinct from the ATP-binding pocket, inducing a conformational change that inhibits receptor function.[5] This allosteric mechanism contributes to its high specificity for the P2X7R, with over 1,000-fold greater selectivity compared to other P2X receptor subtypes.[5]

In contrast, oxidized ATP (oATP) is an irreversible antagonist that acts by covalently modifying lysine residues within or near the ATP-binding site through the formation of a Schiff base.[6][7] While it has been a valuable tool in P2X7R research for many years, its use is associated with lower potency and a broader mechanism of action, as some of its anti-inflammatory effects may be independent of P2X7R blockade.[6][7]

The following table summarizes the key quantitative data for these two antagonists:

FeatureThis compoundOxidized ATP (oATP)
Mechanism of Action Non-competitive, negative allosteric inhibitor[4]Irreversible antagonist, forms Schiff base with lysine residues[6]
Potency (IC50) ~10 nM for human and rat P2X7R[4][8]173-285 µM[9][10]
Selectivity Highly selective for P2X7R[4][5]Can also block P2X1R and P2X2R; some effects may be P2X7R-independent[6]
Reversibility ReversibleIrreversible[6]
Reported Biological Effects Reduces tumor growth in glioma, pancreatic cancer, melanoma, and neuroblastoma[4][5][11]Attenuates pro-inflammatory responses[6][7]

P2X7R Signaling and Points of Antagonist Intervention

The activation of the P2X7 receptor initiates a complex signaling cascade. Initially, it functions as a cation channel, allowing the influx of Na+ and Ca2+ and the efflux of K+.[3][12] Prolonged activation leads to the formation of a large, non-selective pore, permitting the passage of molecules up to 900 Da.[1][6] These events trigger downstream pathways, including the activation of mitogen-activated protein kinases (MAPKs), nuclear factor kappa B (NF-κB), and the NLRP3 inflammasome, culminating in the release of pro-inflammatory cytokines like IL-1β and, in some cases, cell death.[2][13][14]

P2X7R_Signaling_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Channel Ion Channel Opening (Ca²⁺ Influx, K⁺ Efflux) P2X7R->Ion_Channel AZ10606120 AZ10606120 (Allosteric Site) AZ10606120->P2X7R Inhibits (Allosterically) oATP Oxidized ATP (ATP Binding Site) oATP->P2X7R Inhibits (Irreversibly) Pore_Formation Macropore Formation Ion_Channel->Pore_Formation Sustained Activation Downstream Downstream Signaling (MAPK, NF-κB, NLRP3 Inflammasome) Pore_Formation->Downstream Inflammation Inflammation (IL-1β Release) Downstream->Inflammation Cell_Death Cell Death Downstream->Cell_Death

Caption: P2X7R signaling pathway and antagonist inhibition points.

Experimental Protocols for Antagonist Evaluation

The characterization of P2X7R antagonists relies on a series of well-established in vitro assays. The following protocols provide a general framework for assessing the potency and efficacy of compounds like AZ10606120 and oxidized ATP.

Calcium Influx Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced influx of extracellular calcium.

  • Cell Preparation: Seed cells expressing P2X7R (e.g., HEK293-P2X7R or native expressing cells like J774 macrophages) into a 96-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of the test antagonist for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation & Data Acquisition: Measure baseline fluorescence using a fluorescence plate reader. Add a P2X7R agonist (e.g., ATP or BzATP at its EC80 concentration) and immediately begin kinetic reading of fluorescence intensity.

  • Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx for each antagonist concentration and determine the IC50 value.

Pore Formation (Dye Uptake) Assay

This assay assesses the antagonist's ability to block the formation of the large, non-selective pore by measuring the uptake of a fluorescent dye that is normally membrane-impermeant.

  • Cell Preparation: Seed P2X7R-expressing cells in a 96-well plate.

  • Compound Incubation: Incubate the cells with various concentrations of the antagonist. The incubation time will vary depending on the antagonist (e.g., 15 minutes for reversible antagonists, up to 60 minutes for irreversible antagonists like oATP).[9][10]

  • Agonist and Dye Addition: Add a fluorescent dye such as YO-PRO-1 or ethidium bromide, followed by the P2X7R agonist.

  • Data Acquisition: Measure the fluorescence intensity at a specific time point (e.g., 15-60 minutes) after agonist addition using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 of the antagonist by plotting the percentage inhibition of dye uptake against the antagonist concentration.

IL-1β Release Assay

This assay measures the functional consequence of P2X7R inhibition on the release of the pro-inflammatory cytokine IL-1β.

  • Cell Priming: Prime immune cells (e.g., macrophages or microglia) with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.

  • Compound Incubation: Replace the medium with fresh serum-free medium containing varying concentrations of the antagonist and incubate for 30 minutes.

  • Agonist Stimulation: Add a P2X7R agonist (e.g., ATP or BzATP) to the wells and incubate for 1-2 hours.

  • Supernatant Collection & Analysis: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage inhibition of IL-1β release and determine the IC50 value for the antagonist.

Experimental_Workflow Start Start: Select P2X7R-expressing cells Assay1 Calcium Influx Assay Start->Assay1 Assay2 Pore Formation (Dye Uptake) Assay Start->Assay2 Assay3 IL-1β Release Assay Start->Assay3 Analysis Data Analysis: Determine IC50 values Assay1->Analysis Assay2->Analysis Assay3->Analysis

Caption: General experimental workflow for evaluating P2X7R antagonists.

Conclusion

Both this compound and oxidized ATP have been instrumental in advancing our understanding of P2X7R biology. However, for researchers seeking a highly potent and selective tool for in vitro and in vivo studies, AZ10606120 offers significant advantages due to its nanomolar potency and specific allosteric mechanism of action. Oxidized ATP, while a classic antagonist, should be used with the consideration of its lower potency and potential for off-target effects. The choice between these antagonists will ultimately depend on the specific experimental goals, the required level of selectivity, and the biological system under investigation.

References

A Comparative Guide: AZ10606120 Dihydrochloride vs. Temozolomide for Glioma Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pre-clinical efficacy of AZ10606120 dihydrochloride and the current standard-of-care chemotherapeutic agent, temozolomide, in the context of glioma. The information presented is based on available experimental data to assist researchers in evaluating their potential therapeutic applications.

Executive Summary

Glioblastoma, the most aggressive form of glioma, presents a significant therapeutic challenge. The current first-line treatment, temozolomide, an alkylating agent, offers limited efficacy, often hampered by drug resistance. This compound, a potent and selective antagonist of the P2X7 receptor (P2X7R), has emerged as a potential alternative with a distinct mechanism of action. In vitro studies on the U251 human glioblastoma cell line have demonstrated that AZ10606120 is more effective at reducing tumor cell numbers compared to temozolomide[1][2]. While temozolomide induces cell death primarily through DNA methylation[3], AZ10606120 appears to trigger a non-apoptotic form of cell death, potentially necroptosis[4]. This guide will delve into the comparative efficacy, mechanisms of action, and experimental protocols of these two compounds.

Data Presentation: In Vitro Efficacy

The following tables summarize the quantitative data from in vitro studies comparing the efficacy of this compound and temozolomide in glioma cell lines.

Table 1: Comparative Cytotoxicity in U251 Human Glioblastoma Cells

CompoundConcentrationTreatment DurationEffect on Cell NumberAssay MethodReference
This compound 15 µM72 hoursSignificantly greater reduction compared to 50 µM TemozolomideDAPI Staining, Manual Cell Count[1]
Temozolomide 50 µM72 hoursSignificant reduction compared to controlDAPI Staining, Manual Cell Count[1]

Table 2: IC50 Values in U251 Human Glioblastoma Cells

CompoundIC50 ValueTreatment DurationAssay MethodReference
This compound ~17 µM72 hoursDose-response curve, Cell Count[4]
Temozolomide >100 µM72 hoursNot specified in direct comparison[1]

Table 3: Cytotoxicity Measured by Lactate Dehydrogenase (LDH) Release in U251 Cells

CompoundConcentrationTreatment DurationEffect on LDH ReleaseReference
This compound 15 µM72 hoursSignificant increase, indicating greater cytotoxicity than 50 µM TemozolomideLDH Assay
Temozolomide 50 µM72 hoursIncrease compared to controlLDH Assay

Mechanisms of Action

Temozolomide:

Temozolomide is a prodrug that spontaneously converts to the active compound, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), at physiological pH. MTIC is an alkylating agent that methylates DNA, primarily at the O6 and N7 positions of guanine. This DNA damage leads to the activation of the DNA damage response pathway, ultimately resulting in apoptosis and cell cycle arrest[3]. A key mechanism of resistance to temozolomide is the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O6 position of guanine, thus repairing the DNA damage.

This compound:

AZ10606120 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel[5]. In glioma cells, the P2X7R is often upregulated and its activation is thought to promote tumor growth[4]. By blocking this receptor, AZ10606120 inhibits downstream signaling pathways that support tumor cell proliferation and survival. Interestingly, the mode of cell death induced by AZ10606120 does not appear to be apoptosis, as evidenced by the lack of significant changes in annexin V or cleaved caspase-3 staining[4][6]. Instead, evidence suggests the involvement of a non-apoptotic cell death pathway, possibly necroptosis, with potential roles for receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and TNFR1-associated death domain protein (TRADD)[4].

Signaling Pathway Diagrams

Temozolomide_Mechanism TMZ Temozolomide (Prodrug) MTIC MTIC (Active Metabolite) TMZ->MTIC Spontaneous conversion DNA DNA MTIC->DNA Methylates DNA_damage DNA Methylation (O6-methylguanine) DNA->DNA_damage DDR DNA Damage Response DNA_damage->DDR MGMT MGMT (Repair Enzyme) DNA_damage->MGMT Repaired by Apoptosis Apoptosis DDR->Apoptosis CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest DNA_repair DNA Repair MGMT->DNA_repair AZ10606120_Mechanism AZ AZ10606120 P2X7R P2X7 Receptor AZ->P2X7R Antagonizes Necroptosis Necroptosis (Potential Pathway) AZ->Necroptosis Induces Proliferation Tumor Cell Proliferation P2X7R->Proliferation Promotes Survival Tumor Cell Survival P2X7R->Survival Promotes ATP ATP ATP->P2X7R Activates RIPK1 RIPK1 Necroptosis->RIPK1 Involves TRADD TRADD Necroptosis->TRADD Involves Experimental_Workflow cluster_culture Cell Culture cluster_treatment Drug Treatment cluster_assays Viability Assessment Seeding Seed U251 cells in 96-well plates Adhesion Allow cells to adhere (overnight) Seeding->Adhesion Treatment Treat with AZ10606120, Temozolomide, or Vehicle Adhesion->Treatment Incubation Incubate for 72 hours Treatment->Incubation DAPI DAPI Staining & Manual Cell Counting Incubation->DAPI LDH LDH Cytotoxicity Assay Incubation->LDH

References

AZ10606120 dihydrochloride vs A-740003 for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of AZ10606120 and A-740003 for In Vivo Research

For researchers investigating the role of the P2X7 receptor (P2X7R) in inflammation, neuropathic pain, and oncology, the selection of a suitable antagonist is critical for the success of in vivo studies. This guide provides a detailed comparison of two widely used P2X7R antagonists: AZ10606120 dihydrochloride and A-740003. Both compounds are potent and selective inhibitors of the P2X7 receptor, an ATP-gated ion channel that plays a crucial role in various pathological processes.[1][2]

Activation of P2X7R by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream events.[2] This includes the influx of Na²⁺ and Ca²⁺, efflux of K⁺, and the formation of a large, non-selective membrane pore.[3][4] These events lead to the activation of the NLRP3 inflammasome, subsequent caspase-1 activation, and the processing and release of pro-inflammatory cytokines such as IL-1β.[5]

Mechanism of Action

While both compounds target the P2X7R, they do so via different mechanisms:

  • This compound is a potent, high-affinity negative allosteric modulator.[6] It binds to a site distinct from the ATP-binding pocket, inducing a conformational change that inhibits receptor function.[6][7] This allosteric inhibition affects both the ion channel and the pore-forming functions of the receptor.[7]

  • A-740003 is a potent and selective competitive antagonist.[8][9][10] It directly competes with ATP for binding to the receptor, thereby preventing its activation.[8] Some studies, however, have later characterized it as an allosteric inhibitor, suggesting it binds in a very similar configuration to other allosteric modulators.[11]

P2X7R Signaling Pathway

The diagram below illustrates the central signaling cascade initiated by P2X7R activation, which is the target for both AZ10606120 and A-740003.

P2X7R_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7R P2X7 Receptor Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Induces Pore Macropore Formation P2X7R->Pore Induces (Sustained) ATP Extracellular ATP (Danger Signal) ATP->P2X7R Activates NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β → IL-1β (Release) Casp1->IL1b Inflammation Inflammation & Pyroptosis IL1b->Inflammation

Caption: P2X7R signaling cascade upon activation by extracellular ATP.

Data Presentation: Pharmacological & In Vivo Performance

The following tables summarize the key quantitative data for each compound, facilitating a direct comparison of their pharmacological profiles and reported in vivo efficacy.

Table 1: Comparative Pharmacological Profile

ParameterThis compoundA-740003
Target P2X7 ReceptorP2X7 Receptor
Mechanism Negative Allosteric Modulator[6]Competitive Antagonist[8][9]
Human IC₅₀ ~10 nM[12][13]40 nM[8][9][10][14]
Rat IC₅₀ ~10 nM[12][13]18 nM[8][9][10][14]
Human K_D 1.4 nM[6]Not Reported
Rat K_D_ 19 nM[6]Not Reported
Other Activity Inhibits tumor growth[12][15]Inhibits IL-1β release (IC₅₀=156 nM)[8][9][14]
Inhibits pore formation (IC₅₀=92 nM)[8][9][14]

Table 2: Comparative In Vivo Efficacy

In Vivo ModelSpeciesThis compoundA-740003
Neuropathic Pain RatNot Widely ReportedEffective: ED₅₀ = 19 mg/kg (i.p.) in spinal nerve ligation model[8][9]
(Spinal Nerve Ligation)Attenuates tactile allodynia[8][9]
Inflammatory Pain RatNot Widely ReportedEffective: ED₅₀ = 38-54 mg/kg (i.p.) for thermal hyperalgesia[8][9]
(Carrageenan / CFA)
Oncology MouseEffective: Reduces tumor growth (e.g., HL-60, mesothelioma, pancreatic)[11][12]Effective: Reduces neuroblastoma and glioma tumor growth[11]
(Various Models)Dose: 5 mg/kg (i.m.)[12]Dose: 0.025 mg/kg (i.p.) reduced neuroblastoma size by 50%[11]
Neuroinflammation MouseEffective: Antidepressant phenotype in LPS-induced anhedoniaEvaluated as a potential PET tracer for neuroinflammation[16]
(LPS-induced)Dose: 2 mg/kg (i.p.)[12]

Experimental Protocols

Below is a representative experimental protocol for evaluating a P2X7R antagonist in a rat model of neuropathic pain, based on methodologies cited in the literature.[8][9]

Model: Spinal Nerve Ligation (SNL) in Rats

  • Animals: Adult male Sprague-Dawley rats (175-200g) are used. They are housed with a 12-hour light/dark cycle and given ad libitum access to food and water. Animals are acclimated for at least one week before any procedures.

  • Surgery (SNL Model Induction):

    • Anesthetize the rat (e.g., with isoflurane).

    • Under aseptic conditions, expose the left L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 nerves distal to the dorsal root ganglion.

    • Close the incision in layers. Sham-operated animals undergo the same procedure without nerve ligation.

    • Allow animals to recover for 7-10 days, during which time neuropathic pain symptoms (tactile allodynia) develop.

  • Behavioral Testing (Tactile Allodynia):

    • Place animals in individual clear plastic cages on an elevated mesh floor and allow them to acclimate for 15-20 minutes.

    • Measure the paw withdrawal threshold using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw.

    • The 50% withdrawal threshold is calculated using the up-down method. Testing is performed before surgery (baseline) and post-surgery to confirm allodynia.

  • Compound Administration:

    • Dissolve A-740003 or AZ10606120 in a suitable vehicle (e.g., a solution of DMSO, Tween 80, and saline).

    • Administer the compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 1-100 mg/kg). The vehicle is administered to the control group.

  • Post-Dosing Assessment:

    • Perform behavioral testing at set time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the antinociceptive effect.

  • Data Analysis:

    • Analyze behavioral data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to compare drug-treated groups with vehicle controls.

    • Calculate the ED₅₀ value from the dose-response curve.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for an in vivo study using these compounds.

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_model Phase 2: Model Induction cluster_test Phase 3: Testing & Treatment cluster_analysis Phase 4: Analysis Acclimatization Animal Acclimatization (1 week) Baseline Baseline Behavioral Testing (e.g., von Frey) Acclimatization->Baseline Induction Induce Pathology (e.g., SNL Surgery, Tumor Implant) Baseline->Induction Development Allow Model Development (7-14 days) Induction->Development Confirm Confirm Pathology (Post-surgery Behavioral Test) Development->Confirm Grouping Randomize into Groups (Vehicle, AZ10606120, A-740003) Confirm->Grouping Dosing Compound Administration (e.g., i.p.) Grouping->Dosing PostDose Post-Dose Assessment (Behavioral, Imaging) Dosing->PostDose Tissue Tissue Collection & Analysis (e.g., ELISA, Western Blot) PostDose->Tissue Stats Statistical Analysis & Interpretation Tissue->Stats

Caption: Generalized workflow for in vivo compound evaluation.

Summary and Recommendations

Both AZ10606120 and A-740003 are highly effective P2X7R antagonists, but the existing literature suggests they have been predominantly characterized in different in vivo models.

  • A-740003 is exceptionally well-documented for its efficacy in various rat models of neuropathic and inflammatory pain .[8][9] Researchers focusing on pain mechanisms will find a robust body of literature supporting its use, including established dose-response relationships.[8]

  • AZ10606120 has been more extensively studied in the context of oncology , where it has demonstrated significant anti-tumor effects in multiple in vivo models.[11][12][17][18] Its characterization as a negative allosteric modulator and its proven ability to reduce tumor cell proliferation make it a strong candidate for cancer research.[6][17]

References

Validating the Specificity of AZ10606120 dihydrochloride with P2X7R Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZ10606120 dihydrochloride, a potent P2X7 receptor (P2X7R) antagonist, with other alternatives. We present supporting experimental data, detailed methodologies for key validation assays, and an examination of its specificity using P2X7R knockout models.

Introduction to P2X7R and the Importance of Specificity

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, such as macrophages and microglia, as well as in various cancer cells. Its activation by high concentrations of extracellular ATP, a damage-associated molecular pattern, triggers a cascade of downstream events including ion flux, inflammasome activation, and cytokine release, playing a crucial role in inflammation, immunity, and cancer progression. Given its involvement in numerous pathological processes, P2X7R is a compelling therapeutic target.

The validation of antagonist specificity is paramount in drug development to ensure that the observed effects are due to the modulation of the intended target and not off-target interactions. The use of P2X7R knockout (P2X7R-/-) models provides the gold standard for confirming antagonist specificity. In these models, the absence of the P2X7R should abolish the biological effects of a truly specific antagonist.

This compound: A Potent and Selective P2X7R Antagonist

This compound has emerged as a highly potent and selective antagonist of the P2X7R, exhibiting an IC50 of approximately 10 nM.[1] Its specificity has been demonstrated in comparative studies where it shows significantly greater potency and specificity compared to other P2X7R antagonists like Brilliant Blue G (BBG) and oxidized ATP (oATP).[2]

Comparative Analysis of P2X7R Antagonists

AntagonistReceptor SpeciesAssay TypeIC50 / pIC50 / pKiReference
AZ10606120 HumanCell-based~10 nM[1]
HumanRadioligand BindingpKi: 8.5 ± 0.08
RatRadioligand BindingpKi: 8.0 ± 0.08
A740003 HumanCalcium InfluxIC50: 18 nM
RatCalcium InfluxIC50: 43 nM
JNJ-47965567 HumanRadioligand BindingpKi: 7.9 ± 0.07
RatRadioligand BindingpKi: 8.7 ± 0.07
HumanIL-1β ReleasepIC50: 6.7 ± 0.07
RatIL-1β ReleasepIC50: 7.1 ± 0.1

Validating Specificity with P2X7R Knockout Models

The most definitive method to validate the on-target activity of a P2X7R antagonist is to demonstrate the absence of its effect in a P2X7R knockout model. Studies utilizing P2X7R knockout mice (P2rx7-/-) have been instrumental in confirming the specificity of P2X7R-mediated effects. For instance, in a model of angiotensin II-induced hypertension, the effects of P2X7R activation were attenuated in P2rx7-/- mice, and treatment with AZ10606120 replicated these findings in wild-type animals, strongly suggesting that the antagonist's effects are mediated through P2X7R.[3]

Similarly, the release of IL-1β from macrophages stimulated with ATP is absent in cells from P2X7R knockout mice, confirming that this process is P2X7R-dependent. The ability of antagonists like AZ10606120 to block this release in wild-type cells, therefore, serves as a strong indicator of their specific action on P2X7R.

Experimental Protocols for P2X7R Antagonist Validation

Accurate and reproducible validation of P2X7R antagonists relies on standardized experimental protocols. Below are detailed methodologies for three key assays.

Calcium Influx Assay

This assay measures the ability of an antagonist to inhibit the influx of extracellular calcium upon P2X7R activation.

  • Cell Preparation: Culture cells expressing P2X7R (e.g., HEK293 cells stably expressing human P2X7R, or primary macrophages) to 80-90% confluency in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the same buffer for 30-60 minutes at 37°C.

  • Antagonist Incubation: Wash the cells to remove excess dye and incubate with varying concentrations of the P2X7R antagonist (e.g., AZ10606120) for 15-30 minutes at 37°C.

  • Agonist Stimulation and Measurement: Measure baseline fluorescence using a fluorescence plate reader. Add a P2X7R agonist, such as BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate), and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage of inhibition of the agonist-induced calcium influx for each antagonist concentration to determine the IC50 value.

Dye Uptake (Pore Formation) Assay

Prolonged activation of P2X7R leads to the formation of a large, non-selective pore. This assay measures the uptake of fluorescent dyes that can pass through this pore.

  • Cell Preparation: Seed P2X7R-expressing cells in a 96-well plate as described for the calcium influx assay.

  • Antagonist Incubation: Incubate the cells with the desired concentrations of the P2X7R antagonist for 15-30 minutes at 37°C.

  • Dye and Agonist Addition: Add a fluorescent dye that is normally membrane-impermeant, such as YO-PRO-1 or ethidium bromide, along with a P2X7R agonist (e.g., BzATP).

  • Measurement: Incubate for 10-30 minutes at 37°C and measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

  • Data Analysis: The increase in fluorescence indicates dye uptake through the P2X7R pore. Calculate the percentage of inhibition for each antagonist concentration to determine its IC50 for pore formation.

IL-1β Release Assay

In immune cells like macrophages, P2X7R activation is a key step in the processing and release of the pro-inflammatory cytokine IL-1β.

  • Cell Priming: Culture primary macrophages or a monocytic cell line (e.g., THP-1) and prime them with lipopolysaccharide (LPS) for 2-4 hours to induce the expression of pro-IL-1β.

  • Antagonist Treatment: Pre-incubate the primed cells with various concentrations of the P2X7R antagonist for 30 minutes.

  • P2X7R Activation: Stimulate the cells with a P2X7R agonist (e.g., ATP or BzATP) for 30-60 minutes.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 of the antagonist by calculating the percentage of inhibition of agonist-induced IL-1β release at each concentration.

Visualizing Pathways and Workflows

To further clarify the mechanisms and experimental logic, the following diagrams are provided.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to Ion_Channel Ion Channel Opening P2X7R->Ion_Channel Pore Pore Formation P2X7R->Pore Prolonged activation Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx K_Efflux K⁺ Efflux Ion_Channel->K_Efflux NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Cleaves proIL1b pro-IL-1β proIL1b->Caspase1 AZ10606120 AZ10606120 AZ10606120->P2X7R Inhibits

Caption: P2X7R signaling pathway and the inhibitory action of AZ10606120.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay cluster_results Expected Results for a Specific Antagonist WT_cells Wild-Type (P2X7R+/+) Cells/Animals Antagonist Treat with AZ10606120 (or other antagonist) WT_cells->Antagonist KO_cells Knockout (P2X7R-/-) Cells/Animals KO_cells->Antagonist Agonist Stimulate with P2X7R Agonist (e.g., BzATP) Antagonist->Agonist Assay Perform Functional Assay (e.g., Ca²⁺ influx, IL-1β release) Agonist->Assay WT_result Inhibition of agonist effect Assay->WT_result In WT KO_result No agonist effect, no antagonist effect Assay->KO_result In KO

Caption: Workflow for validating P2X7R antagonist specificity.

Logical_Comparison cluster_wildtype Wild-Type (P2X7R+/+) cluster_knockout Knockout (P2X7R-/-) WT_Agonist Agonist WT_P2X7R P2X7R WT_Agonist->WT_P2X7R WT_Response Biological Response WT_P2X7R->WT_Response WT_NoResponse No Response WT_P2X7R->WT_NoResponse WT_Antagonist AZ10606120 WT_Antagonist->WT_P2X7R KO_Agonist Agonist KO_P2X7R No P2X7R KO_Agonist->KO_P2X7R KO_NoResponse No Response KO_P2X7R->KO_NoResponse

Caption: Logical comparison of expected outcomes in wild-type vs. knockout models.

Conclusion

The high potency and selectivity of this compound make it a valuable tool for investigating the role of P2X7R in health and disease. While direct comparative studies of its inhibitory activity in wild-type versus P2X7R knockout cells are not extensively documented, the wealth of data from knockout animal models and its high specificity against other P2X receptors provide strong evidence for its on-target mechanism of action. By employing the detailed experimental protocols outlined in this guide, researchers can confidently validate the specificity of AZ10606120 and other P2X7R antagonists in their own experimental systems. The use of P2X7R knockout models remains the cornerstone of this validation process, ensuring the reliability and translatability of research findings in the development of novel P2X7R-targeted therapeutics.

References

A Head-to-Head In Vitro Comparison of P2X7 Receptor Antagonists: A-740003 vs. A-438079

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable P2X7 receptor antagonist is critical for investigating its role in inflammatory and neurological disorders. This guide provides an objective, data-driven comparison of two widely studied P2X7 receptor antagonists, A-740003 and A-438079, focusing on their in vitro performance.

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in inflammatory pathways, making it a prime therapeutic target.[1][2] Its activation triggers a cascade of downstream events, including calcium influx, formation of a non-selective pore, and the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[3] This guide delves into a head-to-head comparison of two prominent antagonists, A-740003 and A-438079, presenting quantitative data on their potency, detailing the experimental protocols used for their evaluation, and visualizing the key cellular processes involved.

Quantitative Performance Comparison

The inhibitory potency of A-740003 and A-438079 has been evaluated across various in vitro assays. The following table summarizes their half-maximal inhibitory concentrations (IC50) for different P2X7R-mediated events in human and rat species, providing a basis for direct comparison.

AntagonistAssay TypeSpeciesCell Line/SystemAgonistIC50 (nM)Reference(s)
A-740003 P2X7R AntagonismHumanRecombinantBzATP40[1]
P2X7R AntagonismRatRecombinantBzATP18[4]
Pore Formation (YO-PRO-1 Uptake)HumanDifferentiated THP-1 cellsBzATP92[4][5]
IL-1β ReleaseHumanDifferentiated THP-1 cellsBzATP156[4][5]
A-438079 P2X7R AntagonismHumanRecombinantBzATP130[1]
Calcium InfluxHuman1321N1 astrocytoma cellsBzATP300[3]
Calcium InfluxRat1321N1 astrocytoma cellsBzATP100[3]
IL-1β ReleaseHumanTHP-1 cellsBzATPpIC50: 6.7 (~200 nM)[3]

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that leads to downstream inflammatory responses. The binding of ATP triggers the opening of the ion channel, resulting in Na⁺ and Ca²⁺ influx and K⁺ efflux.[6][7] This initial ion flux can lead to the activation of various intracellular signaling pathways, including those involving MAPKs and NF-κB, ultimately culminating in the processing and release of pro-inflammatory cytokines.[6] Prolonged activation leads to the formation of a large, non-selective pore, a hallmark of P2X7R function.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane P2X7R P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Pore Pore Formation P2X7R->Pore ATP Extracellular ATP ATP->P2X7R Activates Signaling Intracellular Signaling (MAPK, NF-κB) Ca_influx->Signaling IL1b IL-1β Release Signaling->IL1b Antagonist P2X7R Antagonist (A-740003 / A-438079) Antagonist->P2X7R Blocks Experimental_Workflow cluster_assays Assay Types start Start cell_prep Cell Preparation (e.g., HEK293-hP2X7R, THP-1) start->cell_prep antagonist_inc Antagonist Incubation (Varying concentrations) cell_prep->antagonist_inc agonist_stim Agonist Stimulation (ATP or BzATP) antagonist_inc->agonist_stim measurement Measurement of Downstream Effect agonist_stim->measurement ca_assay Calcium Influx Assay measurement->ca_assay pore_assay Pore Formation Assay (YO-PRO-1 Uptake) measurement->pore_assay il1b_assay IL-1β Release Assay (ELISA) measurement->il1b_assay data_analysis Data Analysis (IC50 determination) end End data_analysis->end ca_assay->data_analysis pore_assay->data_analysis il1b_assay->data_analysis

References

Unlocking Synergistic Potential: AZ10606120 Dihydrochloride in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of preclinical evidence suggests that the selective P2X7 receptor antagonist, AZ10606120 dihydrochloride, may offer significant synergistic effects when combined with certain chemotherapeutic agents, particularly in the context of acute myeloid leukemia (AML). This comparison guide synthesizes the available data on the combination of this compound with various chemotherapy drugs, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential to enhance anti-cancer efficacy.

Synergistic Effects with Anthracyclines in Acute Myeloid Leukemia

The most compelling evidence for the synergistic potential of this compound lies in its combination with the anthracycline antibiotic, daunorubicin, for the treatment of AML. An in vivo study utilizing an AML xenograft model demonstrated that the co-administration of AZ10606120 and daunorubicin was more effective at reducing leukemic growth than either agent alone[1].

The proposed mechanism for this synergy involves the modulation of the P2X7 receptor, which plays a role in cancer cell proliferation and chemoresistance. Specifically, the expression of different isoforms of the P2X7 receptor, namely P2X7A and P2X7B, appears to influence sensitivity to chemotherapy. The P2X7B isoform is associated with chemoresistance, and its upregulation has been observed in relapsing AML patients[1]. The combination therapy of AZ10606120 and daunorubicin was found to downregulate the expression of the c-myc oncogene, a critical driver of cancer cell proliferation[1].

While direct quantitative data such as combination index (CI) values from in vitro studies are not yet widely published, the in vivo findings strongly suggest a synergistic interaction that warrants further investigation.

Performance Against Other Chemotherapeutic Agents

In contrast to the promising results with daunorubicin, a study investigating the combination of this compound with the alkylating agent temozolomide (TMZ) in glioblastoma cell lines found no synergistic effect[2][3]. Interestingly, this research indicated that this compound as a monotherapy was more effective at reducing tumor cell numbers than TMZ in this specific cancer model[2][4][5].

Data on the combination of this compound with other classes of chemotherapy, such as platinum-based agents (e.g., cisplatin) or taxanes (e.g., paclitaxel), is currently limited in the public domain. Further research is needed to explore the potential for synergistic interactions with these widely used cancer drugs.

Data Summary

Table 1: In Vivo Efficacy of this compound and Daunorubicin Combination in an AML Xenograft Model

Treatment GroupTumor Growth InhibitionKey FindingsReference
Control-Uninhibited tumor growth.[1]
AZ10606120 aloneSignificant reduction in leukemic growth compared to control.Demonstrates single-agent efficacy.[1]
Daunorubicin aloneSignificant reduction in leukemic growth compared to control.Standard chemotherapeutic effect.[1]
AZ10606120 + DaunorubicinMore efficacious in reducing leukemic growth than either single agent.Suggests a synergistic interaction. Downregulation of c-myc oncogene observed.[1]

Table 2: In Vitro Efficacy of this compound and Temozolomide in Glioblastoma

Treatment GroupEffect on Tumor Cell NumberSynergy ObservedReference
Control--[2][3]
AZ10606120 (15 µM)Significant reduction in tumor cell number.N/A[2]
Temozolomide (50 µM)Less effective at reducing tumor cell number compared to AZ10606120.N/A[2]
AZ10606120 + TemozolomideNo significant difference in tumor cell count compared to AZ10606120 alone.No[2][3]

Experimental Protocols

In Vivo AML Xenograft Model for Synergy Assessment

The following is a generalized protocol based on the described in vivo study demonstrating synergy between AZ10606120 and daunorubicin in an AML model. Specific details may vary between individual experiments.

  • Cell Line and Animal Model: Human AML cells are implanted into immunodeficient mice (e.g., NOD/SCID or NSG mice) to establish a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.

  • Treatment Groups: Mice are randomized into four groups:

    • Vehicle control

    • This compound alone

    • Daunorubicin alone

    • This compound in combination with daunorubicin

  • Drug Administration:

    • This compound is typically administered via intraperitoneal (i.p.) injection.

    • Daunorubicin is administered intravenously (i.v.).

    • Dosing schedules and concentrations should be optimized for the specific model and research question.

  • Monitoring and Endpoint:

    • Tumor burden is monitored regularly by measuring tumor volume or through bioluminescence imaging if using luciferase-expressing cancer cells.

    • The study is terminated when tumors in the control group reach a predetermined size.

    • Tumors are then excised and weighed.

  • Analysis: Tumor growth inhibition is calculated for each treatment group relative to the control group. Statistical analysis is performed to determine the significance of the differences between groups and to assess for synergy.

In Vitro Glioblastoma Cell Viability Assay

The following protocol outlines a typical in vitro experiment to assess the combination effect of AZ10606120 and temozolomide on glioblastoma cells.

  • Cell Culture: Human glioblastoma cell lines (e.g., U251) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in multi-well plates and treated with:

    • Vehicle control (e.g., DMSO)

    • This compound at various concentrations.

    • Temozolomide at various concentrations.

    • A combination of this compound and temozolomide at various concentration ratios.

  • Incubation: Cells are incubated with the treatments for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a standard assay such as the MTT or CellTiter-Glo® assay.

  • Analysis: The half-maximal inhibitory concentration (IC50) for each agent is calculated. The combination index (CI) is determined using the Chou-Talalay method to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Visualizing the Mechanism of Action

Signaling Pathway of P2X7 Receptor-Mediated Chemoresistance and Synergistic Intervention

P2X7R_Chemoresistance_Synergy cluster_membrane Cell Membrane cluster_nucleus Nucleus P2X7R P2X7R MDR1 MDR1 (Drug Efflux Pump) P2X7R->MDR1 Upregulates cmyc c-myc (Oncogene) P2X7R->cmyc Activates Daunorubicin Daunorubicin MDR1->Daunorubicin Efflux Proliferation Cell Proliferation & Survival Daunorubicin->Proliferation Inhibits cmyc->Proliferation Promotes ATP Extracellular ATP ATP->P2X7R Activates AZ10606120 AZ10606120 AZ10606120->P2X7R Inhibits

Caption: P2X7R-mediated chemoresistance and the synergistic effect of AZ10606120 with daunorubicin.

Experimental Workflow for In Vivo Synergy Study

in_vivo_workflow cluster_treatment Treatment Phase start Start: AML Xenograft Model Establishment randomization Randomization of Mice into 4 Treatment Groups start->randomization group1 Group 1: Vehicle Control randomization->group1 group2 Group 2: AZ10606120 randomization->group2 group3 Group 3: Daunorubicin randomization->group3 group4 Group 4: AZ10606120 + Daunorubicin randomization->group4 monitoring Tumor Growth Monitoring (e.g., Caliper Measurement, Imaging) group1->monitoring group2->monitoring group3->monitoring group4->monitoring endpoint Study Endpoint: Tumors reach predetermined size monitoring->endpoint analysis Data Analysis: Tumor Weight & Growth Inhibition, Statistical Analysis for Synergy endpoint->analysis

Caption: Workflow for assessing the in vivo synergistic effects of AZ10606120 and chemotherapy.

Conclusion

The current evidence strongly supports a synergistic interaction between this compound and daunorubicin in AML models, likely through the inhibition of the P2X7 receptor and subsequent downregulation of chemoresistance mechanisms and oncogenic signaling. In contrast, no synergy has been observed with temozolomide in glioblastoma. These findings highlight the potential of this compound as a valuable component of combination therapies for specific cancer types and underscore the need for further research to explore its synergistic potential with a broader range of chemotherapeutic agents and in other malignancies. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate future investigations in this promising area of cancer research.

References

AZ10606120 Dihydrochloride: A Comparative Analysis of its Cross-reactivity with P2X Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of the cross-reactivity of AZ10606120 dihydrochloride with other P2X receptors, supported by experimental data and detailed methodologies.

This compound is widely recognized as a potent and highly selective antagonist of the P2X7 receptor, a key player in inflammatory and neurological signaling pathways.[1][2][3] Its high affinity for the human and rat P2X7 receptor is demonstrated by an IC50 value of approximately 10 nM and a dissociation constant (Kd) of 1.4 nM for the human receptor.[2][4][5] Critically, studies have consistently reported a selectivity of over 1,000-fold for the P2X7 subtype compared to other P2X receptors, particularly P2X4 and P2X6.[6]

Quantitative Analysis of P2X Receptor Cross-reactivity

To provide a clear comparison of AZ10606120's potency across the P2X receptor family, the following table summarizes the available inhibitory concentration (IC50) and dissociation constant (Kd) data.

Receptor SubtypeSpeciesPotency (IC50/Kd)Reference(s)
P2X7 Human~10 nM (IC50), 1.4 nM (Kd)[2][4][5]
Rat~10 nM (IC50), 19 nM (Kd)[4][5]
P2X1 Not specifiedNo significant activity reported[6]
P2X2 Not specifiedNo significant activity reported[1]
P2X3 Not specifiedNo significant activity reported[1]
P2X4 Not specified>1000-fold lower than P2X7[6]
P2X5 Not specifiedNo significant activity reported
P2X6 Not specified>1000-fold lower than P2X7[6]

Experimental Protocols for Determining P2X Receptor Selectivity

The selectivity of compounds like AZ10606120 is typically determined using a combination of in vitro assays. The two primary methods employed are electrophysiological recordings and fluorescence-based calcium imaging.

Electrophysiological Assessment

Whole-cell patch-clamp recording is a gold-standard technique for characterizing the activity of ion channels like P2X receptors.[7] This method allows for the direct measurement of ion currents flowing through the channel in response to an agonist, and the subsequent inhibition of this current by an antagonist.

Protocol Outline:

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are a common host for heterologous expression of individual P2X receptor subtypes (P2X1-P2X7).[7] Cells are transfected with a plasmid vector containing the cDNA for the specific human P2X receptor subunit. Stable cell lines expressing each receptor subtype are then selected.

  • Whole-Cell Patch-Clamp Recording:

    • Transfected cells are identified, often through co-expression of a fluorescent protein.

    • A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior.

    • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

    • The P2X receptor agonist, typically ATP or the more potent analog BzATP, is applied to the cell to elicit an inward current.

    • After a stable agonist response is established, various concentrations of the antagonist (AZ10606120) are co-applied with the agonist.

    • The reduction in the agonist-induced current amplitude is measured to determine the inhibitory effect of the antagonist.

  • Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the antagonist concentration. The IC50 value, the concentration of antagonist that inhibits 50% of the maximal agonist response, is then calculated.

Fluorescence-Based Calcium Imaging

P2X receptors are permeable to calcium ions. Therefore, changes in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation can be monitored using fluorescent calcium indicators. This method is well-suited for high-throughput screening of compound libraries.[8]

Protocol Outline:

  • Cell Preparation: HEK293 cells stably expressing each human P2X receptor subtype are seeded into multi-well plates (e.g., 96- or 384-well).[8]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.[8] These dyes exhibit an increase in fluorescence intensity upon binding to calcium.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test antagonist (AZ10606120) for a defined period.[8]

  • Agonist Stimulation and Signal Detection:

    • The multi-well plate is placed in a fluorescence plate reader.

    • A baseline fluorescence reading is established.

    • A solution of the P2X receptor agonist (ATP or BzATP) is automatically injected into each well.

    • The fluorescence intensity is measured kinetically over time to capture the influx of calcium.

  • Data Analysis: The increase in fluorescence intensity following agonist addition is quantified. The inhibitory effect of the antagonist is determined by comparing the response in the presence and absence of the compound. IC50 values are calculated from the resulting concentration-response curves.[8]

Visualizing the Experimental Workflow

To illustrate the process of determining antagonist cross-reactivity, the following diagram outlines the key steps in a typical screening workflow.

G cluster_cell_prep Cell Line Preparation cluster_assay Antagonist Screening Assay cluster_analysis Data Analysis cell_culture HEK293 Cell Culture transfection Transfect with individual human P2X receptor subtypes (P2X1-P2X7) cell_culture->transfection selection Select and expand stable cell lines transfection->selection seeding Seed cells into multi-well plates selection->seeding dye_loading Load with Calcium Indicator Dye (e.g., Fluo-4) seeding->dye_loading antagonist_incubation Incubate with varying concentrations of AZ10606120 dye_loading->antagonist_incubation agonist_addition Stimulate with P2X Agonist (e.g., ATP) antagonist_incubation->agonist_addition fluorescence_measurement Measure Fluorescence (Calcium Influx) agonist_addition->fluorescence_measurement data_quantification Quantify inhibition of agonist-induced response fluorescence_measurement->data_quantification ic50_determination Generate dose-response curves and calculate IC50 values data_quantification->ic50_determination selectivity_profile Compare IC50 values across all P2X receptor subtypes ic50_determination->selectivity_profile

Caption: Workflow for P2X Receptor Antagonist Selectivity Screening.

Signaling Pathway Context

While this guide focuses on cross-reactivity, it is important to understand the basic signaling mechanism that is being inhibited. P2X receptors are ligand-gated ion channels that open in response to extracellular ATP. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization and the initiation of various downstream cellular responses. Antagonists like AZ10606120 block this initial step of channel opening.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7 P2X7 Receptor Ca_ion Ca²⁺ P2X7->Ca_ion Influx Na_ion Na⁺ P2X7->Na_ion Influx ATP ATP (Agonist) ATP->P2X7 Binds and Activates AZ10606120 AZ10606120 (Antagonist) AZ10606120->P2X7 Binds and Inhibits Downstream Downstream Signaling Ca_ion->Downstream Na_ion->Downstream Membrane Depolarization

Caption: Simplified P2X7 Receptor Signaling and Antagonism.

References

In Vitro Validation of AZ10606120 Dihydrochloride: A Comparative Guide to its Activity on Human and Rat P2X7R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of AZ10606120 dihydrochloride's activity on human and rat P2X7 receptors (P2X7R), benchmarked against other common P2X7R antagonists. The data presented is supported by detailed experimental protocols to aid in the design and interpretation of related research.

Comparative Antagonist Activity at Human and Rat P2X7R

This compound is a potent and selective antagonist of the P2X7 receptor, demonstrating high affinity for both human and rat orthologs.[1] Its activity, along with that of other well-characterized P2X7R antagonists, is summarized below. This allows for a direct comparison of potency and species selectivity.

AntagonistHuman P2X7R IC50/pKiRat P2X7R IC50/pKiAntagonist TypeReference
This compound ~10 nM (IC50)~10 nM (IC50)Selective, high-affinity antagonist[1]
A-740003--Antagonist[2]
A-4380796.9 (pIC50)-Potent, selective antagonist[1]
A-80459811 nM (IC50)10 nM (IC50)CNS penetrant, competitive, selective antagonist[1]
JNJ-479655677.9 (pKi)8.7 (pKi)Centrally permeable, high-affinity, selective antagonist[1][3]
KN-62~15 nM (IC50)-Non-competitive antagonist, also a CaMK-II inhibitor[1]
AZD90568.0 (pIC50)-Selective, orally active inhibitor[4]
GSK-14821608.5 (pIC50)6.5 (pIC50)Orally active, BBB penetrant, negative allosteric modulator[1]

P2X7R Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a cascade of downstream signaling events. This includes the initial opening of a small cation-selective channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux.[5][6] Prolonged activation results in the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da.[6] This sustained activation triggers the assembly of the NLRP3 inflammasome, leading to the cleavage and release of pro-inflammatory cytokines IL-1β and IL-18.[5][7]

P2X7R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Channel Opening Pore_Formation Macropore Formation P2X7R->Pore_Formation Prolonged Activation NLRP3 NLRP3 Inflammasome Assembly Ion_Flux->NLRP3 Pore_Formation->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokine_Release IL-1β / IL-18 Release Caspase1->Cytokine_Release Cleaves pro-forms

P2X7R activation and downstream signaling cascade.

Experimental Workflow for In Vitro Validation

The following diagram outlines a typical workflow for the in vitro validation of a P2X7R antagonist like AZ10606120.

experimental_workflow cluster_assays Functional Assays start Cell Culture (e.g., HEK293 expressing P2X7R, THP-1) antagonist_prep Prepare AZ10606120 & Other Antagonists pre_incubation Pre-incubate cells with Antagonist start->pre_incubation antagonist_prep->pre_incubation agonist_stimulation Stimulate with P2X7R Agonist (e.g., ATP, BzATP) pre_incubation->agonist_stimulation Ca_Assay Calcium Influx Assay agonist_stimulation->Ca_Assay Pore_Assay Pore Formation Assay (Dye Uptake) agonist_stimulation->Pore_Assay IL1b_Assay IL-1β Release Assay agonist_stimulation->IL1b_Assay analysis Data Analysis (IC50 determination) Ca_Assay->analysis Pore_Assay->analysis IL1b_Assay->analysis

Workflow for assessing P2X7R antagonist activity.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Calcium Influx Assay

This assay measures the ability of an antagonist to block agonist-induced intracellular calcium elevation.

Materials:

  • Cells expressing the target P2X7R (human or rat).

  • Calcium-free physiological salt solution (e.g., Na+ medium: 145 mM NaCl, 5 mM KOH, 10 mM HEPES, 5 mM D-glucose, 0.1% BSA).[5][6]

  • Calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM).[8][9]

  • Pluronic acid.

  • P2X7R agonist (e.g., ATP or BzATP).

  • Test antagonist (e.g., AZ10606120) and comparators.

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. For suspension cells, prepare a single-cell suspension.

  • Dye Loading: Resuspend cells in calcium-free medium and load with the calcium indicator dye (e.g., 2 ng/mL) and pluronic acid. Incubate for 30 minutes at 37°C.[5][6]

  • Washing: Wash the cells twice with calcium-free medium by gentle centrifugation (200 x g for 4 minutes) to remove extracellular dye.[5][6]

  • De-esterification: Resuspend cells in calcium-free medium and allow them to de-esterify for 30 minutes on ice.[6]

  • Antagonist Pre-incubation: Aliquot cells into a 96-well plate. Add varying concentrations of the antagonist and pre-incubate for 10-30 minutes at 37°C.[5]

  • Agonist Stimulation & Measurement: Place the plate in a fluorescence reader. Establish a baseline fluorescence reading. Add the P2X7R agonist and immediately begin kinetic measurement of fluorescence intensity.

  • Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx for each antagonist concentration and determine the IC50 value.

Pore Formation (Dye Uptake) Assay

This assay quantifies the inhibition of the large pore formation by measuring the uptake of a fluorescent dye that is normally membrane-impermeant.

Materials:

  • Cells expressing the target P2X7R.

  • Physiological buffer (e.g., NaCl-based or sucrose-based for enhanced signal).[10]

  • Fluorescent dye (e.g., Ethidium Bromide, YO-PRO-1, or TO-PRO-3).[2][8]

  • P2X7R agonist (e.g., ATP or BzATP).

  • Test antagonist and comparators.

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and culture overnight to allow for adherence.

  • Antagonist Pre-incubation: Replace the culture medium with the assay buffer containing varying concentrations of the antagonist. Incubate for 15-30 minutes at 37°C.

  • Agonist and Dye Addition: Add the fluorescent dye (e.g., Ethidium Bromide at 20 µM) and the P2X7R agonist to the wells.[10]

  • Measurement: Immediately begin measuring the increase in fluorescence over time (typically 15-30 minutes) using a fluorescence plate reader.

  • Data Analysis: Determine the rate of dye uptake or the total fluorescence at a fixed time point. Calculate the percentage inhibition for each antagonist concentration and determine the IC50 value.

IL-1β Release Assay

This assay measures the functional consequence of P2X7R activation in immune cells, which is the processing and release of the pro-inflammatory cytokine IL-1β.

Materials:

  • Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or primary microglia).

  • Cell culture medium (e.g., RPMI-1640).

  • Lipopolysaccharide (LPS) for priming.[4]

  • P2X7R agonist (e.g., ATP or BzATP).

  • Test antagonist and comparators.

  • ELISA kit for human or rat IL-1β.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate. For THP-1 cells, differentiation into macrophages can be induced with PMA.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[4]

  • Antagonist Pre-incubation: Wash the cells to remove LPS. Add fresh medium containing varying concentrations of the antagonist and incubate for 30-60 minutes.[4]

  • Agonist Stimulation: Add the P2X7R agonist (e.g., 100-300 µM BzATP) and incubate for 30-60 minutes.[4]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Quantification: Measure the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-1β release for each antagonist concentration and determine the IC50 value.

References

Comparative analysis of the allosteric modulation of P2X7R by different compounds

Author: BenchChem Technical Support Team. Date: December 2025

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in inflammation, immune responses, and programmed cell death.[1][2][3] Its activation by high concentrations of extracellular ATP, often present at sites of tissue damage and inflammation, triggers a cascade of downstream signaling events.[3][4] The complex nature of P2X7R signaling and its involvement in various pathological states has made it an attractive therapeutic target. Allosteric modulators, which bind to a site distinct from the orthosteric ATP-binding site, offer a nuanced approach to regulating P2X7R activity, providing opportunities for both inhibition and potentiation of its function. This guide provides a comparative analysis of different compounds that allosterically modulate P2X7R, supported by experimental data and detailed protocols.

Quantitative Comparison of P2X7R Allosteric Modulators

The following tables summarize the quantitative data for various allosteric modulators of the P2X7 receptor, categorized by their modulatory effect. These compounds have been characterized using different in vitro assays, and their potency is typically expressed as the half-maximal inhibitory concentration (IC50) for negative allosteric modulators (NAMs) or the half-maximal effective concentration (EC50) for positive allosteric modulators (PAMs).

Table 1: Negative Allosteric Modulators (NAMs) of Human P2X7R

CompoundAssay TypeAgonistIC50SpeciesReference
Compound-17Ethidium AccumulationATPNon-competitive inhibitionHuman[5][6]
GW791343Ethidium AccumulationATPNon-competitive inhibitionHuman[5][6]
ConfertifolinYO-PRO-1 UptakeATP3.86 µMHuman[7]
Digallic AcidYO-PRO-1 UptakeATP4.05 µMHuman[7]

Table 2: Positive Allosteric Modulators (PAMs) of P2X7R

CompoundAssay TypeEffect on ATP ResponseSpeciesReference
GW791343Ethidium AccumulationPotentiationRat[5][6][8]
Ginsenoside-CKYO-PRO-1 UptakeIncreased maximal response and reduced ATP EC50Human[9]
Ginsenoside-20(S)-Rg3YO-PRO-1 UptakeReduced ATP EC50 and increased maximal responseHuman[9]
ScopafunginYO-PRO-1 UptakePotentiationHuman[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to characterize the allosteric modulation of P2X7R.

Cellular Ethidium Accumulation Assay

This assay measures the uptake of ethidium bromide, a fluorescent dye that enters cells through the large pore formed upon sustained P2X7R activation.

  • Cell Culture: Cells expressing the P2X7 receptor of interest (e.g., HEK293 cells stably transfected with human or rat P2X7R) are cultured in appropriate growth media.

  • Assay Preparation: On the day of the experiment, the growth medium is removed, and cells are washed with an assay buffer.

  • Antagonist/Modulator Incubation: The cells are pre-incubated with the test compound (potential allosteric modulator) for a defined period (e.g., 40 minutes).

  • Agonist Stimulation: A mixture containing the P2X7R agonist (e.g., ATP or BzATP) and ethidium bromide (final concentration ~100 µM) is added to the cells.

  • Fluorescence Measurement: The fluorescence of intracellular ethidium is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of ethidium uptake is calculated, and concentration-response curves are generated to determine IC50 or EC50 values. Non-competitive effects can be assessed by performing Schild analysis.[5]

YO-PRO-1 Dye Uptake Assay

Similar to the ethidium accumulation assay, this method utilizes the fluorescent dye YO-PRO-1 to assess P2X7R pore formation.

  • Cell Seeding: HEK293 cells stably expressing human P2X7R are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with the test compounds (e.g., ginsenosides) in the presence of a sub-maximal concentration of ATP.

  • Dye Addition: YO-PRO-1 dye is added to the wells.

  • Fluorescence Reading: The plate is incubated, and fluorescence is measured using a microplate reader.

  • Analysis: The increase in fluorescence, indicating dye uptake, is used to determine the modulatory effect of the compounds.[9]

Intracellular Calcium Measurement

This assay measures the influx of calcium, an early event following P2X7R activation.

  • Cell Preparation: J774 macrophages or other P2X7R-expressing cells are plated in 96-well plates.[10]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye such as Fluo-4 AM or Fura-2 AM.[4][10]

  • Baseline Measurement: Baseline fluorescence is recorded before the addition of any stimuli.

  • Compound and Agonist Addition: The test compound is added, followed by the P2X7R agonist (ATP).

  • Fluorescence Monitoring: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader (e.g., FlexStation 3).[10]

  • Data Quantification: The change in fluorescence intensity is quantified to assess the modulatory effect on calcium influx.[10]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways downstream of P2X7R activation and a general workflow for identifying and characterizing allosteric modulators.

P2X7R_Signaling_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Ion_Flux Na⁺, Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Pore Macropore Formation P2X7R->Pore Apoptosis Apoptosis P2X7R->Apoptosis ROS ROS Production P2X7R->ROS MAPK MAPK Activation (p38, ERK, JNK) Ion_Flux->MAPK NFkB NF-κB Activation Ion_Flux->NFkB NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Pore->NLRP3 MAPK->NFkB Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β & IL-18 Release Caspase1->IL1b

Caption: P2X7R signaling cascade.

Experimental_Workflow Screening Primary Screening (e.g., Dye Uptake Assay) Hits Identify 'Hits' (Modulators) Screening->Hits DoseResponse Dose-Response Analysis (IC50 / EC50 Determination) Hits->DoseResponse SecondaryAssay Secondary Assays (e.g., Ca²⁺ Flux, Patch Clamp) DoseResponse->SecondaryAssay Mechanism Mechanism of Action Studies (Allosteric vs. Orthosteric) SecondaryAssay->Mechanism Validation In Vivo / Ex Vivo Validation Mechanism->Validation

Caption: Workflow for modulator discovery.

Conclusion

The allosteric modulation of the P2X7 receptor presents a promising avenue for the development of novel therapeutics. Compounds such as Compound-17 and GW791343 have been identified as negative allosteric modulators of the human P2X7R, while GW791343 paradoxically acts as a positive allosteric modulator on the rat ortholog.[5][6] Furthermore, natural products like ginsenosides have been shown to positively modulate human P2X7R, highlighting the diverse chemical scaffolds capable of interacting with this receptor.[9] The provided data and protocols offer a foundational guide for researchers aiming to further explore the pharmacology of P2X7R and develop new modulatory compounds with therapeutic potential. The distinct signaling pathways activated by P2X7R, including the activation of the NLRP3 inflammasome and MAP kinases, underscore the importance of finely tuning its activity to achieve desired therapeutic outcomes.[2][11][12]

References

Safety Operating Guide

Proper Disposal of AZ10606120 Dihydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of AZ10606120 dihydrochloride are critical for maintaining laboratory safety and environmental compliance. This document provides detailed procedures for researchers, scientists, and drug development professionals, ensuring that this potent P2X7 receptor antagonist is managed responsibly throughout its lifecycle. Adherence to these protocols is paramount to mitigate risks and uphold a secure research environment.

Summary of Key Safety and Disposal Data

A thorough understanding of the compound's properties is the first step toward safe handling and disposal. The following table summarizes essential quantitative data for this compound.

PropertyValueSource
Molecular Formula C25H34N4O2.2HClTocris Bioscience[1]
Molecular Weight 495.48 g/mol Tocris Bioscience[1]
CAS Number 607378-18-7Tocris Bioscience[1]
Solubility in Water Soluble to 25 mMR&D Systems[2]
Solubility in DMSO Soluble to 100 mMR&D Systems[2]
Storage Temperature Desiccate at Room TemperatureR&D Systems[2]
Purity ≥98%R&D Systems[2]

Step-by-Step Disposal Protocol

The disposal of this compound, as with any laboratory chemical, must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Step 1: Personal Protective Equipment (PPE) Before handling the compound, ensure you are wearing appropriate PPE. This includes:

  • Safety glasses

  • Chemical-resistant gloves

  • A lab coat

Step 2: Waste Segregation and Collection

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for collecting this compound waste. The container must be compatible with the chemical.

  • Solid Waste: For the pure compound or materials contaminated with it (e.g., weighing paper, gloves), carefully place them into the designated solid waste container. Avoid generating dust.

  • Liquid Waste: For solutions containing this compound, pour the waste into a designated liquid waste container. Do not mix with incompatible chemicals.

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of as regular lab glass or plastic, provided the label has been defaced.

Step 3: Spill Management In the event of a spill, do not panic.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Contain the Spill: Use a suitable absorbent material to cover the spill.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent.

Step 4: Storage of Waste Store the hazardous waste container in a designated, secure area away from general laboratory traffic. Ensure the container is kept closed except when adding waste.

Step 5: Final Disposal Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of chemical waste down the drain or in the regular trash.

Mechanism of Action: P2X7 Receptor Antagonism

This compound is a potent and selective antagonist of the P2X7 receptor.[2][3][4][5] The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells and is involved in inflammation and apoptosis.[6][7] this compound acts as a negative allosteric modulator, binding to a site distinct from the ATP binding site to inhibit receptor function.[2] This antagonism has been shown to reduce tumor growth and exhibit anti-angiogenic effects.[2]

Below is a diagram illustrating the signaling pathway of the P2X7 receptor, which is inhibited by this compound.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx Induces K_Efflux K⁺ Efflux P2X7R->K_Efflux Induces NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Leads to IL1b IL-1β Release Caspase1->IL1b Promotes AZ10606120 AZ10606120 dihydrochloride AZ10606120->P2X7R Inhibits

Caption: P2X7 Receptor Signaling Pathway and Inhibition by AZ10606120.

References

Personal protective equipment for handling AZ10606120 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling AZ10606120 dihydrochloride. The following information is intended to supplement, not replace, your institution's standard operating procedures and a thorough review of the full Safety Data Sheet (SDS).

Hazard Identification and Personal Protective Equipment (PPE)

While this compound does not meet the classification criteria of EC Directives 67/548/EEC, 1999/45/EC or 1272/2008 for hazardous substances, proper laboratory hygiene and safety practices are essential to minimize exposure.[1] The chemical, physical, and toxicological properties have not been thoroughly investigated.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side ShieldsANSI Z87.1 certified
Hand Protection Nitrile GlovesDisposable, check for tears before use
Body Protection Laboratory CoatStandard, fully buttoned
Respiratory Fume HoodUse in a well-ventilated area, preferably a fume hood.[1]

Safe Handling and Storage

Operational Plan:

  • Preparation: Before handling, ensure a safety shower and eye wash station are accessible.[1]

  • Weighing and Aliquoting: Conduct all weighing and solution preparation within a certified chemical fume hood to avoid inhalation of dust.

  • Solution Preparation: this compound is soluble in water up to 25 mM and in DMSO up to 100 mM.

  • Avoidance: Keep away from sources of ignition and avoid prolonged or repeated exposure.[1]

Storage:

ConditionTemperatureAdditional Notes
Solid Form Room TemperatureDesiccate (store in a dry environment).
Stock Solution -20°C or -80°CStore sealed and protected from moisture. Use within 1 month at -20°C or 6 months at -80°C.[2]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Cover the spill with a suitable absorbent material.

  • Collect: Sweep up the material and place it in an appropriate container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of in accordance with local, state, and federal regulations. Do not let the product enter drains.[1]

Workflow for Handling this compound

prep Preparation - Access to fume hood, safety shower, eye wash station - Review SDS ppe Don Personal Protective Equipment (PPE) - Lab coat - Safety glasses - Nitrile gloves prep->ppe handling Handling in Fume Hood - Weighing - Solution preparation ppe->handling storage Storage - Solid: Desiccate at RT - Solution: -20°C or -80°C handling->storage disposal Waste Disposal - Collect all contaminated materials - Dispose according to regulations handling->disposal End of Experiment spill Spill Response - Evacuate, Ventilate, Contain, Collect handling->spill In case of spill first_aid First Aid - Follow protocol for exposure route handling->first_aid In case of exposure

Caption: Workflow for the safe handling of this compound.

References

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